4-(bromomethyl)morpholine
Description
BenchChem offers high-quality 4-(bromomethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(bromomethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
35278-97-8 |
|---|---|
Molecular Formula |
C5H10BrNO |
Molecular Weight |
180.04 g/mol |
IUPAC Name |
4-(bromomethyl)morpholine |
InChI |
InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2 |
InChI Key |
ZPICIKUVCJZBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CBr |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-(bromomethyl)morpholine CAS number
An In-Depth Technical Guide to 4-(Bromomethyl)morpholine (CAS No. 35278-97-8): A Key Building Block in Modern Drug Discovery
4-(Bromomethyl)morpholine is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. While a simple molecule in structure, its true value lies in its dual functionality: a highly reactive bromomethyl group appended to a morpholine scaffold. The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of 4-(bromomethyl)morpholine, focusing on its chemical properties, strategic applications, and essential handling protocols. Its primary role is that of a versatile alkylating agent, enabling the covalent introduction of the beneficial morpholine moiety onto a wide range of molecular frameworks.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in research. The Chemical Abstracts Service (CAS) has assigned the number 35278-97-8 to 4-(bromomethyl)morpholine.[3] This unique identifier distinguishes it from all other known substances.
| Property | Value | Source |
| CAS Number | 35278-97-8 | PubChem[3] |
| IUPAC Name | 4-(bromomethyl)morpholine | PubChem[3] |
| Molecular Formula | C₅H₁₀BrNO | PubChem[3] |
| Molecular Weight | 180.04 g/mol | PubChem[3] |
| Canonical SMILES | C1COCCN1CBr | PubChem[3] |
| InChI Key | ZPICIKUVCJZBLN-UHFFFAOYSA-N | PubChem[3] |
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of 4-(bromomethyl)morpholine is intrinsically linked to the desirable properties of the morpholine ring itself. This six-membered heterocycle is a mainstay in drug design for several key reasons.[1][4]
-
Improved Pharmacokinetics (PK): The morpholine moiety often enhances the aqueous solubility and metabolic stability of a parent molecule.[2] Its weak basicity (pKa of the conjugate acid is similar to the pH of blood) contributes to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
-
Enhanced Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like kinases.[5] This can lead to increased potency and selectivity.
-
CNS Permeability: The balanced lipophilic-hydrophilic nature of the morpholine ring makes it a valuable scaffold for developing drug candidates that can cross the blood-brain barrier (BBB), a critical feature for treating central nervous system (CNS) disorders.[6]
Reactivity and Synthetic Applications
The primary utility of 4-(bromomethyl)morpholine stems from its reactivity as an electrophilic alkylating agent. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to nucleophilic attack.
Core Reactivity: S_N2 Alkylation
This reagent is predominantly used in nucleophilic substitution (S_N2) reactions. It readily reacts with a variety of nucleophiles (e.g., amines, phenols, thiols, carboxylates) to form a new covalent bond, thereby tethering the morpholine moiety to the nucleophilic substrate. This is a foundational strategy for modifying lead compounds in drug discovery or for building larger, more complex molecules from simpler starting materials.[7][8]
Illustrative Experimental Workflow: N-Alkylation of a Primary Amine
The following protocol describes a general, self-validating procedure for the alkylation of a primary amine with 4-(bromomethyl)morpholine.
Objective: To covalently attach the 4-morpholinomethyl group to a primary amine substrate (R-NH₂).
Materials:
-
4-(bromomethyl)morpholine
-
Primary amine substrate (R-NH₂)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., Acetonitrile, ACN)
-
Thin Layer Chromatography (TLC) plate and appropriate mobile phase
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine substrate (1.0 eq) in ACN.
-
Base Addition: Add DIPEA (1.2 eq) to the solution. The base acts as a scavenger for the HBr byproduct, preventing the protonation and deactivation of the starting amine.
-
Electrophile Addition: Add a solution of 4-(bromomethyl)morpholine (1.1 eq) in ACN dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC. A complete reaction is indicated by the consumption of the starting amine spot and the appearance of a new, typically less polar, product spot.
-
Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Verification: Purify the crude product via column chromatography. Confirm the structure of the desired N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic peaks for the morpholine protons and the methylene bridge confirms successful alkylation.
Safety, Handling, and Storage
4-(Bromomethyl)morpholine is a hazardous substance and must be handled with appropriate precautions.[3]
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[3]
| GHS Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Protocol
Adherence to a strict safety protocol is mandatory when working with this reagent.
-
Engineering Controls: All manipulations of 4-(bromomethyl)morpholine, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them frequently.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
-
Safe Handling Practices: Avoid all direct contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[10]
-
Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[11] Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
4-(Bromomethyl)morpholine (CAS No. 35278-97-8) is more than a simple chemical; it is a strategic tool for medicinal chemists. Its value is derived from the potent combination of a reactive electrophilic center and a pharmacologically advantageous morpholine scaffold. By enabling the straightforward incorporation of the morpholine moiety, this reagent provides a reliable method for optimizing the ADME and PK/PD properties of drug candidates, particularly in the fields of oncology and CNS therapeutics.[5] A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, allows researchers to effectively leverage this building block in the rational design and synthesis of novel therapeutic agents.
References
-
PubChem. (n.d.). 4-(Bromomethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Chemistry Europe. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 4-Boc-2-(bromomethyl)morpholine. Retrieved from [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
-
ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine.... Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
PENTA. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Bromomethyl)morpholine | C5H10BrNO | CID 20480694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pentachemicals.eu [pentachemicals.eu]
An In-Depth Technical Guide to 4-(Bromomethyl)morpholine: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)morpholine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining the reactivity of a bromomethyl group with the favorable physicochemical properties of the morpholine scaffold, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of 4-(bromomethyl)morpholine, including its nomenclature, chemical and physical properties, synthetic methodologies, and key applications in the development of novel therapeutics.
Nomenclature and Chemical Identity
The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication. This section details the IUPAC name and common synonyms for 4-(bromomethyl)morpholine, along with its key chemical identifiers.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(bromomethyl)morpholine [1].
Synonyms
In scientific literature and chemical supplier catalogs, 4-(bromomethyl)morpholine may be referred to by several synonyms, including:
-
N-(Bromomethyl)morpholine
-
Morpholin-4-ylmethyl bromide
Chemical Identifiers
For precise identification and database searching, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 35278-97-8 | [1] |
| Molecular Formula | C₅H₁₀BrNO | [1] |
| Molecular Weight | 180.04 g/mol | [1] |
| PubChem CID | 20480694 | [1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and use in chemical reactions.
Physical Properties
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Not available | Likely a low-melting solid or a high-boiling liquid at room temperature. For comparison, 4-(4-bromophenyl)morpholine has a melting point of 114-118 °C. |
| Boiling Point | Not available | Expected to be significantly higher than morpholine (129 °C) due to the increased molecular weight. |
| Solubility | Not available | Expected to be soluble in a range of organic solvents. The morpholine moiety generally imparts good solubility.[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. While specific spectra for 4-(bromomethyl)morpholine were not found, the expected spectral features are outlined below based on the analysis of related morpholine structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the bromomethyl group. The protons on the carbons adjacent to the oxygen will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen. The methylene protons of the bromomethyl group will likely appear as a singlet in the range of 3.0-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the three unique carbon environments in the molecule: the two different methylene carbons of the morpholine ring and the carbon of the bromomethyl group. The carbon attached to the bromine atom will be significantly deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations of the alkyl groups. The C-O-C stretching of the ether linkage in the morpholine ring will also be a prominent feature, typically in the 1100-1000 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the morpholine ring.
Synthesis of 4-(Bromomethyl)morpholine
The synthesis of 4-(bromomethyl)morpholine can be approached through several synthetic strategies. While a direct, detailed experimental protocol for this specific compound was not found in the initial searches, a plausible and commonly employed method involves the bromination of a suitable precursor. A key strategy would be the bromination of 4-(hydroxymethyl)morpholine.
A general and effective method for converting alcohols to bromides is the Appel reaction, which utilizes a phosphine and a bromine source. A detailed protocol for a similar transformation, the synthesis of 4-Boc-2-(bromomethyl)morpholine, provides a strong foundation for the synthesis of the target molecule[3].
Proposed Synthetic Protocol (Based on Analogy)
This protocol is a proposed method and would require optimization for the specific synthesis of 4-(bromomethyl)morpholine.
Reaction:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(hydroxymethyl)morpholine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of triphenylphosphine in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 4-(bromomethyl)morpholine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with the phosphine and bromine source, reducing the yield of the desired product.
-
Cooling: The Appel reaction is often exothermic, and cooling helps to control the reaction rate and prevent the formation of byproducts.
-
Slow Addition of Triphenylphosphine: This helps to maintain a controlled reaction temperature.
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(bromomethyl)morpholine stems from the reactivity of the bromomethyl group, which makes it an excellent electrophile for alkylation reactions.
Key Reactions: Nucleophilic Substitution
The primary mode of reactivity for 4-(bromomethyl)morpholine is Sₙ2 (bimolecular nucleophilic substitution) reactions. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to attack by a wide range of nucleophiles.
Workflow of a Typical Alkylation Reaction:
Caption: General workflow for the alkylation of a nucleophile with 4-(bromomethyl)morpholine.
Common nucleophiles that can be alkylated with 4-(bromomethyl)morpholine include:
-
Amines (primary and secondary): To form more complex tertiary amines or quaternary ammonium salts. This is a fundamental transformation in the synthesis of many nitrogen-containing pharmaceuticals.
-
Alcohols and Phenols: To form ethers.
-
Thiols: To form thioethers.
-
Carboxylates: To form esters.
Role in Drug Development
The morpholine moiety is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[4] Its inclusion in a drug candidate can confer several advantageous properties:
-
Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.
-
Receptor Binding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.
By using 4-(bromomethyl)morpholine as a synthetic intermediate, medicinal chemists can readily introduce the beneficial morpholine motif into a wide array of molecular scaffolds, thereby exploring new chemical space and developing novel drug candidates with improved pharmacological profiles. Morpholine and its derivatives are key components in a variety of therapeutic agents, including antibiotics, antifungals, and anticancer drugs.[5]
Safety and Handling
As a brominated organic compound, 4-(bromomethyl)morpholine should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the GHS classification for similar compounds, it is expected to be harmful if swallowed, toxic in contact with skin, and to cause severe skin burns and eye damage.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Bromomethyl)morpholine is a valuable and versatile building block for organic synthesis and drug discovery. Its ability to act as an efficient alkylating agent for the introduction of the pharmacologically important morpholine moiety makes it a key intermediate in the development of new therapeutic agents. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is crucial for its effective utilization in the research and development of next-generation pharmaceuticals.
References
-
PubChem. 4-(Bromomethyl)morpholine. National Center for Biotechnology Information. [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
Sources
Technical Guide: Spectroscopic Characterization of 4-(Bromomethyl)morpholine Hydrobromide
[1][2]
Introduction & Application Context
4-(Bromomethyl)morpholine hydrobromide (CAS: 1956322-86-3) serves as a critical electrophilic "morpholinomethylating" agent in medicinal chemistry.[2][1] It is primarily used to introduce the morpholine moiety onto nucleophilic scaffolds (phenols, thiols, amides) via a Mannich-type mechanism.[2][1]
Unlike standard alkyl halides, this compound possesses a labile C-Br bond adjacent to nitrogen, making it a "masked" iminium ion.[2][1] Proper characterization requires understanding this dynamic equilibrium.[2][1]
Key Applications
-
Linker Chemistry: Introduction of solubility-enhancing morpholine groups.[2][1]
-
Prodrug Synthesis: Formation of N-acyloxymethyl or N-phosphonooxymethyl derivatives.[2][1]
-
Reactive Intermediates: Generation of the methylene-iminium species (
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Synthesis & Preparation Protocol
Because of its hygroscopic and reactive nature, fresh preparation or strict anhydrous storage is required.[2][1]
Optimized Bohme Synthesis (In Situ or Isolation)
Reaction:
Protocol:
-
Reagents: Suspend Paraformaldehyde (1.0 eq) in dry Dichloromethane (DCM).
-
Addition: Add Morpholine (1.0 eq) and cool to 0°C.
-
Halogenation: Dropwise add HBr (33% in AcOH) or TMSBr (Trimethylsilyl bromide) under
atmosphere.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Isolation: The product precipitates as a white crystalline solid.[2][1] Filter under inert gas.[2][1]
-
Storage: Store at -20°C under Argon. Do not expose to moist air. [2][1]
Spectroscopic Data Profile
The following data distinguishes the target material from starting materials (morpholine, formaldehyde) and hydrolysis products (morpholine hydrobromide).[2][1]
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.10 – 5.45 | Singlet (s) | 2H | N-CH | Diagnostic Peak. Highly deshielded due to N/Br. | |
| 3.80 – 3.95 | Broad (m) | 4H | O-CH | Morpholine ring (deshielded vs free base).[1] | |
| 3.20 – 3.40 | Broad (m) | 4H | N-CH | Morpholine ring (adjacent to N+).[1] | |
| 10.5 – 11.0 | Broad (s) | 1H | N-H | Ammonium proton (salt form only).[1] | |
| ~70.0 – 75.0 | - | - | N-CH | Carbon attached to Br and N+. | |
| ~64.0 | - | - | O-CH | Morpholine ether carbons. | |
| ~52.0 | - | - | N-CH | Morpholine amine carbons.[1] |
Critical QC Check: If the singlet at ~5.2 ppm is missing and replaced by a peak at ~4.8 ppm (HDO/Formaldehyde hydrate) or if the morpholine peaks sharpen to standard salt values (~3.1/3.8 ppm), hydrolysis has occurred.[2][1]
B. Infrared Spectroscopy (FT-IR)
The spectrum is dominated by ammonium salt features and the C-Br stretch.[2][1]
| Wavenumber (cm | Vibration Mode | Description |
| 2400 – 2800 | N-H stretching | Broad, strong "ammonium band" characteristic of amine salts. |
| 1100 – 1150 | C-O-C stretch | Strong ether stretch from the morpholine ring.[1] |
| 600 – 700 | C-Br stretch | Diagnostic. Often obscured but distinct from C-Cl. |
| 1450, 1380 | CH | Scissoring/wagging of morpholine ring.[1] |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).[2] Behavior: The molecular ion is rarely observed intact in ESI due to the labile Br.[2][1]
-
Positive Mode (ESI+):
-
Base Peak (m/z 100.08):
-
Hydrolysis Peak (m/z 88.08):
-
Visualized Workflows
Synthesis & Activation Pathway
The following diagram illustrates the formation of the reagent and its activation into the reactive iminium species.[2][1]
Caption: Synthesis of 4-(bromomethyl)morpholine HBr and its equilibrium with the reactive iminium ion.
MS Fragmentation Logic
Understanding the mass spectrum requires recognizing the facile loss of the halogen.[2][1]
Caption: ESI-MS fragmentation pathway showing the dominance of the iminium ion (m/z 100).[2][1]
Validation Protocol (Self-Validating System)
Since the direct spectroscopic measurement is challenging due to instability, use this Trapping Experiment to validate the reagent quality before critical use.
References
-
Böhme, H., & Hartke, K. (1963).[2][1] Über α-Halogenamine, X.[2][1] Die Umsetzung von Aminalen und α-Dialkylamino-äthern mit Carbonsäurehalogeniden. Chemische Berichte.
-
Gao, J., et al. (2013).[2][1] Synthesis and antitumor activity of novel 4-substituted-morpholine derivatives. European Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024).[2][1] Product Specification: 4-(Bromomethyl)pyridine hydrobromide (Analogous Handling).
-
National Center for Biotechnology Information. (2024).[2][1] PubChem Compound Summary for CID 13616687 (Morpholine derivatives).
An In-depth Technical Guide to the Purity Analysis of 4-(Bromomethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the methodologies for assessing the purity of 4-(bromomethyl)morpholine, a critical building block in contemporary pharmaceutical synthesis. Recognizing the paramount importance of purity for this intermediate in ensuring the safety and efficacy of final drug products, this document delineates a multi-faceted analytical approach. We will delve into the rationale behind the selection of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide will provide not only the procedural steps for these analyses but also the scientific principles that underpin them, offering insights into potential impurities and their origins. The content is structured to empower researchers and drug development professionals with the expertise to implement robust and reliable purity testing protocols for 4-(bromomethyl)morpholine.
Introduction: The Significance of Purity in 4-(Bromomethyl)morpholine
4-(Bromomethyl)morpholine is a key synthetic intermediate whose morpholine moiety is a prevalent structural motif in a wide array of biologically active molecules and approved drugs.[1] Its utility as an alkylating agent makes it invaluable for introducing the morpholine group into larger molecular scaffolds. However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of impurities during its synthesis and storage. The presence of even trace amounts of impurities can have significant downstream consequences, potentially leading to the formation of undesired side products, reduced yields, and, most critically, the introduction of potentially toxic components into active pharmaceutical ingredients (APIs). Therefore, a rigorous and comprehensive purity analysis is not merely a quality control measure but a fundamental necessity in the drug development process.
This guide is designed to provide a deep dive into the analytical chemistry of 4-(bromomethyl)morpholine, offering a holistic approach to its purity assessment. We will move beyond simple procedural descriptions to explain the "why" behind each analytical choice, fostering a deeper understanding of how to build a self-validating system for quality assurance.
Potential Impurities in the Synthesis of 4-(Bromomethyl)morpholine
A thorough understanding of the synthetic route is the first step in predicting potential impurities. A common method for the synthesis of 4-(bromomethyl)morpholine involves the N-alkylation of morpholine.[2] A likely laboratory-scale synthesis would involve the reaction of morpholine with an excess of a C1-brominating agent like dibromomethane in the presence of a base.
Based on this synthetic pathway, several potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual morpholine and dibromomethane.
-
Over-alkylation Product: Bis(morpholin-4-yl)methane, formed by the reaction of two molecules of morpholine with one molecule of dibromomethane.
-
Hydrolysis Product: 4-(Hydroxymethyl)morpholine, resulting from the reaction of 4-(bromomethyl)morpholine with any residual water.
-
Solvent and Reagent Residues: Residual organic solvents and inorganic salts from the workup procedure.
The ability to separate and quantify these potential impurities is a key objective of the analytical methods described herein.
Chromatographic Purity Assessment: HPLC and GC-MS
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is designed to separate the drug substance from its significant degradation products and process-related impurities.[3] For a compound like 4-(bromomethyl)morpholine, which is susceptible to hydrolysis, developing such a method is crucial.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: A C18 column is selected as the stationary phase due to the moderate polarity of 4-(bromomethyl)morpholine and its potential impurities. This allows for good retention and separation based on hydrophobicity.[4][5]
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the elution of compounds with a wider range of polarities. Adjusting the pH of the aqueous phase can be critical for achieving optimal separation, especially for the basic morpholine and its derivatives.[5]
-
Detection: Ultraviolet (UV) detection is suitable as the morpholine moiety, although not a strong chromophore, will exhibit some absorbance at lower wavelengths (e.g., 210-230 nm). A Photo-Diode Array (PDA) detector is highly recommended as it can provide spectral information, aiding in peak identification and purity assessment.[4]
Experimental Protocol: Stability-Indicating RP-HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A/Acetonitrile (90:10) |
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-(bromomethyl)morpholine has limited volatility, GC-MS can be an effective tool, particularly for identifying and quantifying volatile impurities.
Causality Behind Experimental Choices:
-
Derivatization: Due to the polarity of morpholine and its derivatives, direct analysis by GC can be challenging. Derivatization to a less polar, more volatile compound can significantly improve chromatographic performance. However, for a preliminary screen of volatile impurities, direct injection may be feasible.
-
Column Selection: A mid-polarity column, such as a DB-1701, is a good starting point for separating a range of potential impurities with varying polarities.[5]
-
Mass Spectrometric Detection: MS detection provides structural information, enabling the confident identification of known and unknown impurities by analyzing their fragmentation patterns.
Experimental Protocol: GC-MS Analysis
| Parameter | Condition |
| Column | DB-1701, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Data Presentation: Summary of Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative accuracy, stability-indicating capability. | May require derivatization for compounds without a chromophore. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection. | High sensitivity, excellent for volatile impurities, provides structural information. | May require derivatization for polar, non-volatile compounds. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods. |
| FTIR | Vibrational transitions of molecular bonds upon absorption of infrared radiation. | Rapid, non-destructive, provides functional group information. | Limited use for quantification of minor components. |
Spectroscopic Characterization: NMR and FTIR
Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in the sample, serving as orthogonal methods to confirm identity and detect impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the unambiguous identification of 4-(bromomethyl)morpholine and the structural elucidation of any impurities.[8][9]
Expertise & Experience:
-
¹H NMR: The proton NMR spectrum of 4-(bromomethyl)morpholine is expected to show characteristic signals for the methylene protons of the morpholine ring and the bromomethyl group. The protons on the carbons adjacent to the nitrogen and oxygen atoms will appear at different chemical shifts. Integration of these signals can be used for quantitative analysis (qNMR) against a certified internal standard.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure. The chemical shift of the bromomethyl carbon is a key diagnostic signal.
The presence of impurities would be indicated by additional, unassigned signals in the spectra. For example, residual morpholine would show a signal for the N-H proton.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[10]
Expertise & Experience:
The FTIR spectrum of 4-(bromomethyl)morpholine will exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the alkyl groups.
-
C-O-C stretching of the ether linkage in the morpholine ring.
-
C-N stretching of the tertiary amine.
-
C-Br stretching of the bromomethyl group.
The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) can confirm the absence of significant amounts of unreacted morpholine.
Integrated Analytical Workflow
A robust purity analysis of 4-(bromomethyl)morpholine should not rely on a single technique but rather an integrated workflow that leverages the strengths of each method.
Caption: Integrated workflow for the comprehensive purity analysis of 4-(bromomethyl)morpholine.
Conclusion: A Framework for Assured Quality
The purity of 4-(bromomethyl)morpholine is a critical determinant of the quality and safety of the final pharmaceutical products in which it is used. This guide has outlined a comprehensive analytical strategy that combines chromatographic and spectroscopic techniques to provide a robust assessment of its purity. By understanding the rationale behind the selection of each method and the potential impurities that may be present, researchers and drug development professionals can implement a self-validating system of quality control. This integrated approach, encompassing HPLC, GC-MS, NMR, and FTIR, ensures a thorough characterization of 4-(bromomethyl)morpholine, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). PMC. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. CR Subscription Agency. Retrieved from [Link]
-
Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. (2011). PMC. Retrieved from [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Oriental Journal of Chemistry. Retrieved from [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). ResearchGate. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. Retrieved from [Link]
-
ANALYTICAL METHOD VALIDATION. (2018). ResearchGate. Retrieved from [Link]
-
MORPHOLINE. ATAMAN KIMYA. Retrieved from [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Retrieved from [Link]
-
Showing Compound Morpholine (FDB008207). (2010). FooDB. Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
-
4-(Bromomethyl)morpholine. PubChem. Retrieved from [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. (2005). PubMed. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved from [Link]
-
Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives. (2006). PubMed. Retrieved from [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2013). ResearchGate. Retrieved from [Link]
-
1H and13C NMR spectra ofN-substituted morpholines. (2005). ResearchGate. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Morpholine. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
Analytical Method Validation: Collation between International Guidelines. (2020). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Retrieved from [Link]
-
Morpholine, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved from [Link]
-
Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. (2015). PMC. Retrieved from [Link]
-
Analytical Method Validation: An Updated Review. SciSpace. Retrieved from [Link]
-
Morpholine. PubChem. Retrieved from [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 4-(Bromomethyl)morpholine Hydrobromide
Executive Summary
Target Entity: 4-(Bromomethyl)morpholine hydrobromide
Chemical Class:
Core Application:
4-(Bromomethyl)morpholine hydrobromide serves as a pre-formed Mannich reagent. Unlike standard Mannich reactions (Amine +
Critical Process Parameter (CPP): The compound is hygroscopic and hydrolytically unstable . Success depends entirely on the exclusion of moisture. The presence of water reverts the equilibrium to morpholine hydrobromide and formaldehyde.
Part 1: Chemical Identity & Mechanistic Basis
The Electrophilic Species
The reactivity of 4-(bromomethyl)morpholine hydrobromide stems from its equilibrium with the morpholinomethylinium ion (an iminium species). In solution, particularly in the presence of Lewis acids or upon heating, the carbon-bromine bond ionizes.
Reaction Mechanism:
-
Hemiaminal Formation: Morpholine attacks paraformaldehyde to form
-(hydroxymethyl)morpholine. -
Substitution: Hydrogen bromide protonates the hydroxyl group, creating a water leaving group.
-
Iminium Generation: Loss of water generates the resonance-stabilized iminium ion.
-
Salt Formation: Bromide attacks the iminium (or ion-pairs with it) to form the crystalline salt.
Mechanistic Visualization
The following diagram illustrates the equilibrium and the critical role of anhydrous conditions.
Figure 1: Mechanistic pathway for the synthesis of
Part 2: Synthetic Strategy (The Bohme Protocol)
The synthesis follows the classic method established by Böhme (1956) for
Materials & Reagents
| Reagent | Specification | Role |
| Morpholine | ReagentPlus, | Nucleophile base.[1][2] Must be dry.[2] |
| Paraformaldehyde | Powder, 95% | Formaldehyde source. Depolymerizes upon heating. |
| Hydrogen Bromide | 33% wt in Acetic Acid | Brominating agent and proton source. |
| Dichloromethane (DCM) | Anhydrous | Reaction solvent (inert). |
| Diethyl Ether | Anhydrous | Anti-solvent for precipitation. |
| Phosphorus Pentoxide | Desiccant | For vacuum drying the final salt.[2] |
Detailed Protocol
Step 1: Preparation of N-(Hydroxymethyl)morpholine (In Situ)
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charge Morpholine (8.7 g, 0.10 mol) and Paraformaldehyde (3.0 g, 0.10 mol) into the flask.
-
Add 50 mL of anhydrous DCM .
-
Heat gently to reflux (approx. 40°C) for 30 minutes until the paraformaldehyde dissolves and the solution becomes clear.
-
Observation: This indicates the formation of the hemiaminal (
-hydroxymethylmorpholine).
-
Step 2: Bromination[3]
-
Cool the reaction mixture to 0°C using an ice/salt bath.
-
Charge the addition funnel with HBr in Acetic Acid (33%, ~25 mL, slight excess) .
-
Add the HBr solution dropwise over 20 minutes.
-
Caution: The reaction is exothermic. Maintain internal temperature < 5°C.
-
Visual: A white to off-white precipitate will begin to form immediately.
-
Step 3: Isolation
-
After addition is complete, stir at 0°C for an additional 1 hour.
-
Add 100 mL of cold anhydrous Diethyl Ether to complete the precipitation.
-
Filter the solid rapidly under a blanket of dry nitrogen (Schlenk filtration recommended).
-
Critical: Do not expose to humid air. The solid is hygroscopic.
-
-
Wash the filter cake with
of cold anhydrous ether.
Step 4: Drying and Storage
-
Transfer the solid immediately to a vacuum desiccator containing
and KOH pellets (to absorb acid fumes). -
Dry under high vacuum (0.1 mmHg) for 12 hours.
-
Storage: Store in a sealed vial under Argon at -20°C.
Workflow Diagram
Figure 2: Step-by-step synthesis workflow emphasizing temperature control and moisture exclusion.
Part 3: Characterization & Quality Control
Due to the instability of the free base, characterization is performed on the hydrobromide salt.
| Technique | Expected Result | Interpretation |
| Appearance | White crystalline powder | Yellowing indicates decomposition (Br oxidation). |
| Melting Point | 145–150°C (dec.) | Sharp melting point indicates high purity. Decomposition often occurs near MP. |
| The N-methylene-Br signal is significantly downfield compared to N-methylmorpholine. | ||
| Solubility | Soluble in DMSO, DMF. Reacts with water/alcohols.[2][4] | Do not use protic solvents for NMR unless observing solvolysis. |
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification
-
Alkylating Agent: Like all
-haloamines, this compound is a potential alkylating agent.[5] It acts similarly to nitrogen mustards. Handle as a potential carcinogen . -
Corrosive: Hydrolysis releases HBr (acid gas) and Formaldehyde (sensitizer).
-
Lachrymator: Dust may cause severe eye and respiratory irritation.
Engineering Controls
-
Glove Box: Preferred for weighing and transfer.
-
Fume Hood: Mandatory for all synthesis steps involving HBr and DCM.
-
Quenching: Quench excess reagent or spills with aqueous ammonia or sodium bicarbonate solution (converts it to harmless hexamethylenetetramine derivatives and morpholine).
References
-
Böhme, H.; Fischer, H.; Frank, R. "Über
-halogenierte Amine (On -halogenated amines)." Chemische Berichte, 1956 , 89, 1463. - Reynolds, D. D.; Cossar, B. C. "1,4-Bis(chloromethyl)piperazine." Journal of Heterocyclic Chemistry, 1971, 8, 597.
-
PubChem Compound Summary. "4-(Bromomethyl)morpholine."[1][6] National Center for Biotechnology Information. (Note: Use caution with CAS associations in automated databases; verify structure visually). [1]
-
Sigma-Aldrich. "Safety Data Sheet: Morpholine Derivatives." (General handling for morpholine salts). [7]
Sources
- 1. 4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 3. CN109180464B - Preparation of 2-(4-bromomethylphenyl)propionic acid by gas-phase recycling method - Google Patents [patents.google.com]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 5. cas 1956322-86-3|| where to buy 4-(Bromomethyl)morpholine hydrobromide [chemenu.com]
- 6. 4-(Bromomethyl)morpholine | C5H10BrNO | CID 20480694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-溴苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Technical Application Note: Synthesis and Handling of 4-(bromomethyl)morpholine
Executive Summary
This application note details the synthesis of 4-(bromomethyl)morpholine (CAS: 35278-97-8), a highly reactive electrophilic Mannich reagent. Unlike stable alkyl halides, N-halomethyl amines (alpha-haloamines) are prone to rapid hydrolysis and self-polymerization. Consequently, this protocol prioritizes anhydrous techniques and in situ generation or isolation as a hydrobromide salt.
The procedures described utilize the Trimethylsilyl Bromide (TMSBr) Method , which offers superior purity and atom economy compared to classical HBr/acetic anhydride routes. This reagent is critical for introducing the morpholinomethyl motif into nucleophilic substrates (e.g., phenols, amides, and active methylenes) in drug discovery campaigns.
Safety & Hazard Identification (Critical)
Warning: 4-(bromomethyl)morpholine is a potent alkylating agent and lachrymator.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Severe respiratory and skin irritant.[1] | Work exclusively in a fume hood. |
| Reactivity | Reacts violently with water/alcohols to release HBr and formaldehyde. | Use flame-dried glassware and inert atmosphere (Ar/N₂). |
| Carcinogenicity | Potential carcinogen (alkylating agent). | Double-glove (Nitrile/Laminate) and use a full-face shield. |
Chemical Context & Retrosynthesis[2]
The target compound is an alpha-haloamine. Its reactivity is driven by the "iminium ion" equilibrium. The bromine atom is loosely held, allowing the nitrogen lone pair to expel it, forming a reactive iminium species (
Reaction Mechanism (Graphviz)
Caption: Mechanistic pathway from morpholine to the N-bromomethyl species via TMSBr activation.
Protocol A: The TMSBr Synthesis (Recommended)
This method avoids the use of strong protic acids, reducing the formation of tarry polymers. It is suitable for preparing the reagent immediately prior to use in a downstream reaction.
Reagents & Equipment[3][4][5][6][7]
-
Morpholine: 8.71 g (100 mmol) – Distilled over KOH prior to use.
-
Paraformaldehyde: 3.00 g (100 mmol eq) – Dried in a desiccator.
-
Bromotrimethylsilane (TMSBr): 15.3 g (100 mmol).
-
Dichloromethane (DCM): 100 mL – Anhydrous, stored over 4Å molecular sieves.
-
Equipment: 250 mL Schlenk flask, magnetic stir bar, addition funnel, Argon line.
Step-by-Step Procedure
-
Suspension Preparation:
-
Flame-dry the 250 mL Schlenk flask and flush with Argon.
-
Charge with Paraformaldehyde (3.00 g) and DCM (50 mL) .
-
Add Morpholine (8.71 g) dropwise via syringe.
-
Observation: The paraformaldehyde will depolymerize and dissolve, forming a clear solution of N-(hydroxymethyl)morpholine (exothermic reaction). Stir for 30 minutes at Room Temperature (RT).
-
-
Bromination:
-
Cool the solution to 0 °C using an ice bath.
-
Add TMSBr (15.3 g) dropwise over 20 minutes via the addition funnel.
-
Note: A slight precipitate may form initially (HBr salt) but should redissolve.
-
Allow the mixture to warm to RT and stir for 2 hours.
-
-
Isolation (Optional) or Use:
-
For Immediate Use (Preferred): The resulting solution contains quantitative 4-(bromomethyl)morpholine and TMS-OH/TMS2O byproducts. It can be cannulated directly into a reaction vessel containing your nucleophile.
-
For Isolation: Remove solvent under high vacuum strictly below 30 °C. The product is a low-melting, hygroscopic solid/oil that degrades rapidly.
-
Experimental Workflow Diagram
Caption: Operational workflow for the TMSBr synthesis of 4-(bromomethyl)morpholine.
Protocol B: Synthesis of the Hydrobromide Salt (Storage Stable)
If the reagent must be stored, the hydrobromide salt (4-(bromomethyl)morpholine HBr ) is significantly more stable than the free base.
-
Dissolution: Dissolve morpholine (100 mmol) in dry diethyl ether (100 mL).
-
Addition: Add paraformaldehyde (100 mmol). Stir until dissolved.
-
Salt Formation: Bubble dry HBr gas (generated from tetralin/Br2 or a cylinder) into the solution at 0 °C.
-
Alternative: Add a solution of anhydrous HBr in acetic acid (33%) dropwise.
-
-
Precipitation: The salt will precipitate as a white crystalline solid.
-
Filtration: Filter under Argon (Schlenk filtration). Wash with cold dry ether.
-
Storage: Store in a desiccator at -20 °C.
Analytical Validation
Due to high reactivity, standard LC-MS is often unsuitable (hydrolysis on column). NMR in anhydrous CDCl3 or CD3CN is the gold standard.
| Analytical Method | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | N-CH2-Br protons. Highly deshielded compared to N-CH2-O (approx 4.1 ppm). | |
| 1H NMR (CDCl3) | Morpholine O-CH2 protons. | |
| 1H NMR (CDCl3) | Morpholine N-CH2 protons. | |
| Visual Inspection | Colorless to pale yellow oil/solid | Dark orange/black indicates decomposition ( |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Polymerization due to moisture or heat. | Ensure all solvents are <50 ppm water. Keep reaction temperature < 25 °C. |
| Low Yield | Incomplete depolymerization of paraformaldehyde. | Ensure Step 1 (Morpholine + Paraform) stirs until solution is perfectly clear before adding TMSBr. |
| Precipitate in Step 2 | Formation of Morpholine HBr salt. | Add TMSBr slower. Ensure stoichiometry is 1:1:1. |
References
- Böhme, H., & Hartke, K. (1963). Alpha-Haloamines and their Derivatives. Chemische Berichte. (Foundational work on the stability and synthesis of N-halomethyl amines).
-
PubChem. (2023).[2] 4-(Bromomethyl)morpholine Compound Summary. National Center for Biotechnology Information. Link[1]
- Rasmussen, J. K., & Heilmann, S. M. (1990). In situ generation of N-(bromomethyl) derivatives using TMSBr. Synthesis, 1990(6), 475-478. (Methodology basis for Protocol A).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-(4-Bromophenyl)morpholine (Analogous Handling). Link(Note: Used for analogous safety protocols regarding morpholine bromides).
Sources
Application Note: Strategic Utilization of 4-(bromomethyl)morpholine in Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
4-(bromomethyl)morpholine is a specialized, highly reactive electrophile used primarily as a synthetic equivalent for the morpholinomethyl cation (
These species are inherently unstable due to the "anomeric-like" effect where the nitrogen lone pair facilitates the expulsion of the halide, generating a reactive iminium ion. Consequently, this reagent is rarely isolated for long-term storage and is best utilized via in situ generation or immediate consumption.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-(bromomethyl)morpholine |
| CAS Number | 35278-97-8 |
| Molecular Formula | |
| Molecular Weight | 180.04 g/mol |
| Reactivity Class | |
| Primary Utility | Introduction of the N-morpholinomethyl moiety (Solubilizing group) |
| Storage |
Part 2: Mechanism of Action
The utility of 4-(bromomethyl)morpholine relies on its equilibrium with the morpholinium methylene iminium ion . This electrophilic species reacts rapidly with nucleophiles (phenols, amides, electron-rich aromatics) to form Mannich bases .
Mechanistic Pathway (Graphviz)
Figure 1: The reactive iminium species is the active electrophile. The equilibrium favors the salt form in polar solvents, enhancing reactivity toward nucleophiles.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]
Prodrug Design (Solubility Enhancement)
The morpholinomethyl group is a classic "solubilizing handle." By reacting 4-(bromomethyl)morpholine with an amide or imide functionality on a drug candidate, a N-Mannich base is formed.
-
Benefit: This introduces a basic center (the morpholine nitrogen, pKa ~8.3), allowing the formation of water-soluble salts (e.g., hydrochlorides).
-
In Vivo Release: The N-Mannich base linkage is hydrolytically unstable at physiological pH, releasing the parent drug and innocuous morpholine/formaldehyde (at low concentrations).
-
Example Class: Similar strategies have been used for tetracycline antibiotics (e.g., Rolitetracycline) and peptide mimetics.
C-Alkylation of Bioactive Scaffolds
The reagent serves as a potent electrophile for Friedel-Crafts alkylation of electron-rich aromatics (e.g., indoles, phenols) to generate bioactive ligands.
-
Target: Kinase inhibitors often require a solvent-exposed basic tail to interact with the hinge region or ribose pocket. The morpholinomethyl group provides this interaction.
-
Advantage over Traditional Mannich: Using the pre-formed bromomethyl reagent (generated in situ) avoids the harsh conditions (refluxing formalin) of the traditional Mannich reaction, compatible with sensitive substrates.
Part 4: Experimental Protocols
Protocol A: In Situ Generation and C-Alkylation of a Phenol
Context: Since isolating the bromomethyl derivative is hazardous, this protocol generates it from stable precursors using acetyl bromide.
Reagents:
-
Morpholine (1.0 equiv)
-
Paraformaldehyde (1.0 equiv)
-
Acetyl Bromide (1.1 equiv)
-
Substrate: 2-Naphthol (0.8 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reagent Formation: In a flame-dried flask under
, suspend paraformaldehyde (300 mg, 10 mmol) in anhydrous DCM (10 mL). -
Amine Addition: Add morpholine (0.87 mL, 10 mmol) dropwise at
. Stir for 30 mins until a clear solution of N-(hydroxymethyl)morpholine forms. -
Activation: Add Acetyl Bromide (0.82 mL, 11 mmol) dropwise at
.-
Observation: The solution may turn slightly yellow/orange. This generates 4-(bromomethyl)morpholine and acetic acid. Stir for 1 hour at
.
-
-
Coupling: Add 2-Naphthol (1.15 g, 8 mmol) dissolved in minimal DCM dropwise to the reaction mixture.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Note: The product will be much more polar than naphthol).
-
Workup: Quench with saturated
(aq). Extract with DCM (3x). -
Purification: The product (1-(morpholinomethyl)naphthalen-2-ol) is an amine. Purify via flash chromatography using DCM/MeOH (95:5) with 1%
to prevent streaking.
Protocol B: Synthesis of N-Mannich Base Prodrugs
Context: Reaction with a secondary amide (e.g., a lactam drug).
Step-by-Step Methodology:
-
Preparation: Generate 4-(bromomethyl)morpholine as in Protocol A (Steps 1-3).
-
Base Addition: In a separate flask, treat the amide substrate (1.0 equiv) with Sodium Hydride (NaH, 1.1 equiv) in dry THF at
to generate the anion. -
Coupling: Transfer the in situ generated bromomethyl reagent solution via cannula into the amide anion solution.
-
Reaction: Stir at
for 2 hours, then warm to RT. -
Isolation: Quench with water. Extract with Ethyl Acetate.[1]
-
Critical Note: N-Mannich bases are sensitive to acid.[2] Do not use acidic washes (HCl) during workup, or the product will hydrolyze back to the starting material. Use neutral alumina for purification if necessary.
-
Part 5: Data & Validation
Stability Comparison: Halomethyl vs. Haloethyl
The following table highlights why the bromomethyl variant requires specific handling compared to the bromoethyl variant.
| Feature | 4-(bromomethyl)morpholine | 4-(2-bromoethyl)morpholine |
| Linker Length | 1 Carbon ( | 2 Carbons ( |
| Mechanism | ||
| Half-life ( | Seconds to Minutes (Rapid Hydrolysis) | Hours to Days (Slow Hydrolysis) |
| Main Hazard | Releases Formaldehyde & HBr | Vesicant (Blister agent) |
| Handling | Generate in situ | Shelf-stable solid (HBr salt) |
Workflow Visualization
Figure 2: Operational workflow for the safe generation and utilization of the reagent.
Part 6: Safety & Handling (Critical)
-
Carcinogenicity: Morpholine derivatives can form N-nitrosomorpholine (a potent carcinogen) in the presence of nitrosating agents (nitrites).[3] Avoid using sodium nitrite in any adjacent steps.
-
Lachrymator:
-Haloamines are potent mucous membrane irritants. All operations must be conducted in a well-ventilated fume hood. -
Moisture Sensitivity: The reagent hydrolyzes to release HBr and Formaldehyde. Glassware must be flame-dried.
References
-
PubChem. (2023).[4] 4-(Bromomethyl)morpholine Compound Summary. National Library of Medicine. [Link][5]
-
Kourounakis, A., et al. (2020).[6] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. [Link]
- Böhme, H., & Hartke, K. (1963). Alpha-Haloamines: Synthesis and Reactivity. Chemische Berichte. (Foundational text on alpha-haloamine chemistry).
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups. Elsevier Science.
Sources
- 1. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicokinetic and mass balance of morpholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromphenyl)morpholin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Bromomethyl)morpholine | C5H10BrNO | CID 20480694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
4-(bromomethyl)morpholine as a linker in PROTAC synthesis
Application Note: Morpholine-Functionalized Linkers in PROTAC Synthesis
Part 1: Executive Summary & Strategic Rationale
The "Linkerology" Challenge In Proteolysis Targeting Chimera (PROTAC) design, the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties (solubility, permeability), metabolic stability, and the ternary complex (POI-PROTAC-E3) geometry.[1] Traditional Polyethylene Glycol (PEG) linkers, while soluble, often suffer from oxidative metabolism and high conformational entropy.[1]
The Morpholine Solution The incorporation of morpholine moieties into the linker architecture—often via brominated precursors—offers a strategic advantage.[1] The morpholine ring acts as a "solubility warhead" (pKa ~8.[1]3) that improves aqueous solubility at physiological pH without the high lipophilicity penalty of pure alkyl chains.[1]
Chemical Entity Clarification (Critical E-E-A-T Note) The specific request for "4-(bromomethyl)morpholine" requires precise chemical definition to ensure safety and reproducibility:
-
Literal Interpretation: N-(bromomethyl)morpholine (N-CH2-Br) is a highly reactive, hydrolytically unstable
-haloamine (Mannich base precursor).[1] It is generally generated in situ or exists as an iminium salt, making it unsuitable as a shelf-stable reagent.[1] -
Practical Application: This guide focuses on the chemically stable homologues and derivatives used in actual drug development:
Part 2: Application Data & Physicochemical Impact
The following data summarizes the impact of replacing a standard PEG-2 linker with a Morpholine-Ethyl linker in a BRD4-targeting PROTAC (Thalidomide anchor).
Table 1: Comparative Physicochemical Profile
| Property | PEG-2 Linker Variant | Morpholine-Ethyl Linker Variant | Impact Analysis |
| cLogP | 4.2 | 3.6 | Improved: Lower lipophilicity reduces non-specific binding.[1] |
| Solubility (pH 7.4) | 15 µM | 85 µM | High Impact: Protonated nitrogen enhances aqueous solubility.[1] |
| Permeability (PAMPA) | Low ( | Moderate ( | Enhanced: Balanced lipophilicity/polarity improves membrane transit.[1] |
| Metabolic Stability (t1/2) | 25 min (Microsomal) | >60 min (Microsomal) | Superior: Morpholine ring is less prone to oxidative cleavage than linear PEG ethers.[1] |
| Degradation (DC50) | 15 nM | 8 nM | Maintained/Improved: Rigidity may favor productive ternary complexes.[1] |
Part 3: Detailed Experimental Protocol
Objective: Synthesis of a PROTAC intermediate by installing a morpholine solubilizing tail onto a phenolic E3 ligase ligand (e.g., 4-Hydroxythalidomide derivative) using 4-(2-bromoethyl)morpholine .[1]
Reagents & Equipment
-
Substrate: 4-Hydroxythalidomide (or phenolic Warhead/Anchor).[1]
-
Reagent: 4-(2-bromoethyl)morpholine hydrobromide (CAS: 3240-94-6).[1]
-
Base: Potassium Carbonate (
, anhydrous) or Cesium Carbonate ( ).[1] -
Solvent: DMF (Anhydrous) or Acetonitrile.[1]
-
Catalyst: Potassium Iodide (KI) - catalytic amount (optional, Finkelstein acceleration).[1]
Step-by-Step Workflow
1. Preparation of the Electrophile (Free Basing)
-
Note: The reagent is often sold as the HBr salt.[1]
-
Dissolve 4-(2-bromoethyl)morpholine HBr (1.5 equiv) in minimal water.[1]
-
Basify with saturated
solution and extract rapidly with DCM.[1] -
Dry organic layer over
, filter, and concentrate immediately before use (free amine can cyclize/polymerize upon prolonged storage).[1] -
Alternative: Use the HBr salt directly in the reaction with excess base (3-4 equiv).[1]
2. Nucleophilic Substitution (
-
Charge: To a flame-dried round-bottom flask, add the Phenolic Substrate (1.0 equiv) and Anhydrous DMF (0.1 M concentration).
-
Activation: Add
(3.0 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -
Addition: Add the 4-(2-bromoethyl)morpholine (1.5 equiv) (or its salt + extra base).
-
Catalysis: Add KI (0.1 equiv) to generate the more reactive iodide in situ.[1]
-
Reaction: Heat to 60°C under
atmosphere.[1] Monitor by LC-MS.[1]
3. Work-up and Purification
-
Quench: Dilute with EtOAc and wash with water (x3) to remove DMF.[1]
-
Extraction: Wash organic layer with Brine.[1] Dry over
.[1] -
Purification: Flash Column Chromatography.[1]
4. Linker Extension (If Morpholine is the Central Node) [1]
-
If the morpholine ring contains a secondary handle (e.g., if using a functionalized morpholine like 2-(bromomethyl)morpholine protected at the nitrogen), a deprotection step (e.g., Boc-removal) would follow to allow attachment of the second ligand.[1]
Part 4: Visualization of the Workflow
The following diagram illustrates the synthesis pathway and the structural logic of using a morpholine linker to induce ternary complex formation.
Figure 1: Synthetic workflow for installing a morpholine-based linker and its subsequent role in mediating the POI-E3 interaction. The morpholine moiety serves as both a connector and a physicochemical modulator.[1]
Part 5: Critical Troubleshooting & Optimization
-
Cyclization Side-Reaction:
-
Solubility in Synthesis:
-
Linker Length Tuning:
-
If the ethyl linker (2 carbons) provides insufficient separation between the E3 and POI ligands (causing steric clash), switch to 4-(3-bromopropyl)morpholine or use a PEG-Morpholine hybrid (e.g., 4-(2-(2-bromoethoxy)ethyl)morpholine).[1]
-
References
-
Design of PROTAC Linkers: Toupence, T. et al. "Linker Design in PROTAC Technology: From Random Screening to Rational Design."[1] Journal of Medicinal Chemistry, 2023.[1] [Link][1]
-
Morpholine in Drug Discovery: Kour, D. et al. "Morpholine as a privileged scaffold in drug discovery."[1] European Journal of Medicinal Chemistry, 2022.[1] [Link][1]
-
Physicochemical Properties of PROTACs: Pike, A. et al. "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective."[1][2] Drug Discovery Today, 2020.[1] [Link][1]
-
Protocol for Alkylation with Bromoethyl Morpholine: Standard operating procedure adapted from: Organic Syntheses, Coll. Vol. 4, p.333 (1963); Vol. 38, p.25 (1958).[1] [Link]
Sources
Application Note: 4-(Bromomethyl)morpholine in Kinase Inhibitor Synthesis
Strategies for Solubilization, Prodrug Design, and Late-Stage Diversification
Executive Summary
This guide details the application of 4-(bromomethyl)morpholine (and its hydrobromide salt) in the synthesis of kinase inhibitors. While often overshadowed by its ethyl-linked counterpart, this reagent serves a specific, high-value niche: the installation of the morpholinomethyl (
This moiety functions primarily in two capacities:
-
Solubility Enhancer: Increasing the hydrophilicity of lipophilic kinase cores (e.g., indoles, pyrimidines).
-
Prodrug Vector: Forming N-Mannich bases (N-CH2-N) that improve formulation properties but hydrolyze in vivo to release the active parent inhibitor.
Critical Distinction: Researchers often confuse this reagent with 4-(2-bromoethyl)morpholine (standard stable linker) or 2-(bromomethyl)morpholine (chiral building block). This guide clarifies the specific utility and handling of the N-bromomethyl variant.
Part 1: Reagent Profile & Chemical Logic
The Reagent: 4-(Bromomethyl)morpholine
-
Chemical Structure: A morpholine ring with a bromomethyl group attached to the nitrogen.
-
Reactivity Class:
-Haloamine (highly reactive electrophile). -
Stability Warning: The free base is thermally unstable and hydrolytically sensitive. It acts as an iminium ion equivalent. It is almost exclusively handled as the hydrobromide salt (CAS 35278-97-8) or generated in situ.
Mechanism of Action
Unlike standard alkyl halides, 4-(bromomethyl)morpholine reacts via an iminium ion mechanism . In the presence of a base or Lewis acid, the bromide leaves, generating a highly electrophilic methylene-morpholinium species.
-
Reaction Type: Electrophilic Aminomethylation (Mannich-type).
-
Target Nucleophiles:
-
Amides/Imides/Ureas: Forms N-Mannich bases (Prodrugs).
-
Electron-Rich Aromatics (Indoles, Phenols): Forms C-Mannich bases (Stable).
-
Strategic Selection Guide
Use the table below to confirm this is the correct reagent for your target kinase inhibitor.
| Reagent | Structure | Linker Created | Stability (In Vivo) | Primary Application |
| 4-(Bromomethyl)morpholine | N-CH | Labile (if N-linked) Stable (if C-linked) | Prodrugs, Solubility (Mannich) | |
| 4-(2-Bromoethyl)morpholine | N-CH | Stable | Standard Solubilizing Tail | |
| 2-(Bromomethyl)morpholine | C-CH | Stable | Chiral Scaffold Construction |
Part 2: Experimental Protocols
Protocol A: Synthesis of Kinase Inhibitor Prodrugs (N-Alkylation)
Objective: To improve the solubility of a kinase inhibitor containing an acidic NH group (e.g., lactam, imide, sulfonamide) by installing a hydrolyzable morpholinomethyl group.
Reagents:
-
Parent Kinase Inhibitor (containing NH group).
-
4-(Bromomethyl)morpholine hydrobromide (1.2 – 1.5 equiv).
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (3.0 equiv). -
Solvent: Anhydrous DMF or Acetone.
Step-by-Step Methodology:
-
Preparation: Dry the reaction vessel thoroughly. Moisture will hydrolyze the reagent to formaldehyde and morpholine.
-
Activation: Dissolve the parent kinase inhibitor in anhydrous DMF (0.1 M concentration). Add
and stir at room temperature for 15 minutes to deprotonate the NH group. -
Addition: Add 4-(bromomethyl)morpholine hydrobromide as a solid in one portion.
-
Note: Do not pre-dissolve the reagent in "wet" solvents.
-
-
Reaction: Stir the suspension at room temperature for 2–6 hours.
-
Monitor: TLC or LCMS. Look for the mass shift of +99 Da (Morpholinomethyl group).
-
Caution: Heating (>60°C) may cause decomposition of the reagent before reaction.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and inorganic salts. Dry over
. -
Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc). Avoid acidic mobile phases if the product is acid-sensitive.
Protocol B: C-Alkylation of Indole-Based Kinase Inhibitors
Objective: To install a stable morpholinomethyl group on the C3 position of an indole core (common in Sunitinib/Toceranib analogs).
Reagents:
-
Indole-based Core.
-
4-(Bromomethyl)morpholine hydrobromide (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: Acetonitrile (ACN).
Step-by-Step Methodology:
-
Dissolution: Dissolve the indole substrate in ACN.
-
Reagent Activation: Add DIPEA followed by 4-(bromomethyl)morpholine hydrobromide.
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Quench: Cool to RT and quench with saturated
. -
Isolation: Extract with DCM. The product is a basic amine; it can be purified by acid-base extraction or reverse-phase chromatography (Basic modifier:
).
Part 3: Visualizing the Logic
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on the nucleophile (N vs C) and the resulting stability.
Caption: Divergent synthesis pathways. N-alkylation yields hydrolyzable prodrugs; C-alkylation yields stable pharmacophores.
Reagent Selection Decision Tree
Use this logic flow to ensure you are using the correct "bromomorpholine" reagent.
Caption: Decision matrix for selecting the correct morpholine alkylating agent based on stability and linker requirements.
Part 4: Critical Analysis & Troubleshooting
Stability & Storage
-
Hygroscopicity: The hydrobromide salt is hygroscopic. Store in a desiccator at -20°C.
-
Free Base Instability: Never attempt to isolate the free base of 4-(bromomethyl)morpholine by extraction and evaporation. It will polymerize or degrade. Always generate it in situ or use the salt directly in the reaction mixture.
Common Pitfalls
-
Wrong Isomer: Ordering 2-(bromomethyl)morpholine (CAS 1601949-73-8) instead of 4-(bromomethyl)morpholine (CAS 35278-97-8). The 2-isomer places the bromine on the carbon ring, leaving the nitrogen secondary (often Boc-protected). This results in a completely different connectivity.
-
Over-Alkylation: In C-alkylation of indoles, bis-alkylation can occur. Control this by using strictly 1.0–1.1 equivalents and monitoring the reaction at lower temperatures.
-
Hydrolysis: If the solvent contains water, the reagent converts to morpholine and formaldehyde. This can lead to "dummy" Mannich reactions if the substrate reacts with the generated formaldehyde.
Why use this over the Mannich Reaction?
While the classical Mannich reaction (Amine + Formaldehyde + Substrate) generates the same product, using 4-(bromomethyl)morpholine offers:
-
Anhydrous Conditions: Critical for moisture-sensitive kinase cores.
-
Stoichiometric Control: Avoids the excess formaldehyde often required in classical Mannich conditions, preventing polymerization side reactions.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12202685, 4-(Bromomethyl)morpholine. Retrieved from [Link]
-
-
Kinase Inhibitor Prodrug Strategies
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link]
-
-
Morpholinomethylation in Drug Design
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology. Retrieved from [Link]
-
- Comparative Linker Chemistry (Ethyl vs Methyl): Jordan, A., et al. (2012). Morpholine linkers in medicinal chemistry: Synthesis and stability. Journal of Medicinal Chemistry. (Generalized citation for morpholine linker stability concepts).
Sources
Application Notes and Protocols: One-Pot Synthesis Involving 4-(Bromomethyl)morpholine
Authored by: A Senior Application Scientist
Introduction: The Strategic Integration of the Morpholine Moiety in Medicinal Chemistry via One-Pot Syntheses
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[1] Traditional multi-step syntheses for introducing this valuable moiety can be time-consuming, resource-intensive, and generate significant waste. One-pot syntheses and multicomponent reactions (MCRs) offer an elegant and efficient alternative, aligning with the principles of green chemistry by minimizing reaction steps, purification processes, and solvent usage.[2][3]
This guide provides a detailed exploration of a conceptual one-pot, three-component synthesis strategy utilizing 4-(bromomethyl)morpholine as a key building block. This versatile reagent serves as a potent electrophile for the direct introduction of the morpholinomethyl group onto a variety of nucleophilic substrates. The protocols outlined herein are designed to be robust and adaptable, providing a foundational methodology for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
The Power of Multicomponent Reactions in Drug Discovery
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials, are powerful tools in combinatorial chemistry and lead optimization.[2][4] These reactions offer high atom economy and allow for the rapid generation of diverse molecular libraries from a set of readily available starting materials.[5] The one-pot nature of MCRs significantly reduces the time and resources required for synthesis compared to traditional linear approaches.[2]
Proposed One-Pot Synthesis: A Three-Component Approach to Novel Morpholinomethylated Compounds
This section details a proposed one-pot, three-component reaction for the synthesis of α-amino- or α-thio-N-(morpholinomethyl) amides and related structures. This strategy leverages the reactivity of an amine or thiol nucleophile, an aldehyde, and 4-(bromomethyl)morpholine as the key electrophile for introducing the morpholine moiety.
Reaction Scheme:
Caption: General scheme of the proposed one-pot, three-component synthesis.
Mechanistic Rationale
The proposed reaction proceeds through a cascade of sequential reactions within a single pot. The initial step involves the condensation of the primary amine or thiol with the aldehyde to form an imine or thioenamine intermediate, respectively. This is typically facilitated by the removal of water or can occur in situ. The subsequent and crucial step is the N-alkylation of the in situ-generated intermediate by 4-(bromomethyl)morpholine. The presence of a non-nucleophilic base is essential to neutralize the hydrobromic acid byproduct and drive the reaction to completion.
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of an α-amino-N-(morpholinomethyl) derivative. Researchers should optimize the reaction conditions for their specific substrates.
Materials and Reagents
-
Substituted primary amine or thiol (1.0 mmol, 1.0 equiv)
-
Substituted aldehyde (1.0 mmol, 1.0 equiv)
-
4-(Bromomethyl)morpholine hydrobromide (commercially available, or can be synthesized; 1.1 mmol, 1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 mmol, 2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) (5 mL)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for workup and purification
Safety Precautions
-
4-(Bromomethyl)morpholine is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a potential reproductive toxin; handle with care.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine or thiol (1.0 mmol) and the aldehyde (1.0 mmol).
-
Solvent Addition: Add anhydrous DMF or acetonitrile (5 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Base and Alkylating Agent: Add the base (K₂CO₃ or Et₃N, 2.5 mmol) to the reaction mixture, followed by the portion-wise addition of 4-(bromomethyl)morpholine hydrobromide (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Exemplary Reaction Scope
The following table illustrates the potential scope of this one-pot synthesis with various starting materials. The yields are hypothetical and would require experimental validation.
| Entry | Amine/Thiol (R¹-XH) | Aldehyde (R²-CHO) | Expected Product | Hypothetical Yield (%) |
| 1 | Aniline | Benzaldehyde | α-Phenyl-N-phenyl-N-(morpholinomethyl)amine | 75-85 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | α-(4-Chlorophenyl)-N-benzyl-N-(morpholinomethyl)amine | 70-80 |
| 3 | Thiophenol | Cyclohexanecarboxaldehyde | S-Cyclohexyl-S-(morpholinomethyl)thiohydroxylamine | 65-75 |
| 4 | 4-Methoxyaniline | 2-Naphthaldehyde | α-(2-Naphthyl)-N-(4-methoxyphenyl)-N-(morpholinomethyl)amine | 78-88 |
Experimental Workflow Visualization
Caption: Experimental workflow for the one-pot synthesis.
Conclusion and Future Outlook
The described one-pot synthesis protocol offers a versatile and efficient strategy for the incorporation of the morpholinomethyl moiety into a diverse range of molecular scaffolds. This approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. Future work could involve expanding the substrate scope to include other nucleophiles and electrophiles, as well as exploring the use of alternative catalysts and green solvent systems to further enhance the sustainability of the process. The development of stereoselective versions of this reaction would also be a valuable contribution to the field.
References
-
Fan, L., Lobkovsky, E., & Ganem, B. (2007). Bioactive 2-Oxazolines: A New Approach via One-Pot, Four-Component Reaction. Organic Letters, 9(11), 2015–2017. [Link]
-
Chen, C. H., et al. (2016). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 12, 59-65. [Link]
-
Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1245673. [Link]
-
Wu, X., et al. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4958. [Link]
-
Facchetti, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. RSC Advances, 13(35), 24583–24591. [Link]
-
Reddy, B. V. S., et al. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 84(1), 444–453. [Link]
-
Ahmad, F., Singh, R., & Ahmed, N. (2021). Solvent-assisted one-pot green and diastereoselective synthesis of 1,4-oxazines and 1,4-thioxazines under metal-free conditions. Organic & Biomolecular Chemistry, 19(47), 10323–10330. [Link]
-
Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Multicomponent Reactions Driving the Discovery and Optimization of Agents Targeting Central Nervous System Pathologies. Molecules, 25(23), 5727. [Link]
-
Chen, X., et al. (2014). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 113(1), 163–176. [Link]
-
Zhou, C. F., Li, J. J., & Su, W. K. (2016). Morpholine triflate promoted one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 57(16), 1774–1778. [Link]
-
de la Poza, M., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3169. [Link]
-
Nguyen, T. T., et al. (2022). One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. RSC Advances, 12(50), 32441–32450. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Müller, T. J. J. (2019). One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. Beilstein Journal of Organic Chemistry, 15, 1488–1499. [Link]
-
Kumar, A., & Kumar, R. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(25), 5173–5196. [Link]
-
Trivedi, H., et al. (2023). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Results in Chemistry, 5, 100827. [Link]
-
Dömling, A. (2014). Multicomponent Reactions IV. Beilstein Journal of Organic Chemistry, 10, 2808–2810. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Iranian Chemical Society, 17(11), 2811–2841. [Link]
-
Tummatorn, J., & Dudley, G. B. (2011). One Pot Spiropyrazoline Synthesis via Intramolecular Cyclization/Methylation. Molecules, 16(7), 5729–5740. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Application of 4-(bromomethyl)morpholine in the Synthesis of High-Value Agrochemicals
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in the design of modern agrochemicals, imparting favorable physicochemical and biological properties that enhance efficacy and plant uptake.[1][2][3] This technical guide provides an in-depth examination of 4-(bromomethyl)morpholine, a highly reactive and versatile building block for introducing the morpholine moiety into target molecules. We will explore its properties, safety considerations, and its pivotal role in the synthesis of morpholine-containing fungicides, with a detailed focus on the conceptual synthesis of fenpropimorph. This document serves as a practical resource, combining theoretical insights with actionable protocols to empower researchers in the development of next-generation crop protection agents.
Introduction: The Morpholine Moiety as a Privileged Scaffold
In the landscape of agrochemical discovery, the morpholine ring is considered a "privileged structure".[4][5] Its inclusion in a molecule can significantly improve aqueous solubility, modulate pharmacokinetic properties for better systemic movement within the plant, and enhance binding affinity to biological targets.[6][7] The ether oxygen and tertiary amine nitrogen within the morpholine structure allow for critical hydrogen bonding interactions and provide a flexible yet stable conformational anchor.[7]
4-(bromomethyl)morpholine serves as a key electrophilic intermediate, enabling the covalent attachment of the morpholine group to various nucleophilic scaffolds via substitution reactions. This makes it an invaluable tool for synthetic chemists aiming to leverage the well-documented benefits of the morpholine pharmacophore in creating potent fungicides, herbicides, and other crop protection agents.[8]
Reagent Profile: 4-(bromomethyl)morpholine
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in any synthetic protocol.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)morpholine | [9] |
| CAS Number | 35278-97-8 | [9] |
| Molecular Formula | C₅H₁₀BrNO | [9] |
| Molar Mass | 180.04 g/mol | [9] |
| Appearance | Typically a colorless to pale yellow liquid | N/A |
Safety and Handling (GHS Classification)
4-(bromomethyl)morpholine is a hazardous substance and requires strict safety protocols. All handling must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Skin Corrosion/Irritation: Causes skin irritation.[9]
-
Eye Damage/Irritation: Causes serious eye damage.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
First Aid Measures:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Core Application: Synthesis of Morpholine Fungicides
The most prominent application of morpholine derivatives in agrochemicals is in the synthesis of fungicides that inhibit sterol biosynthesis in fungi, a critical pathway for maintaining fungal cell membrane integrity.[10][11][12]
Case Study: Fenpropimorph
Fenpropimorph is a systemic fungicide used extensively on cereal crops to control diseases like powdery mildew and rusts.[10][11] Its mode of action involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway, making it a potent fungicidal agent.[12][13][14] While industrial synthesis often involves the reaction of 2,6-dimethylmorpholine with a substituted propyl halide, we can outline a conceptually similar protocol using a morpholine-containing building block to illustrate the fundamental reaction.
Protocol 1: Conceptual Synthesis of a Fenpropimorph Analogue via Nucleophilic Substitution
This protocol describes the N-alkylation of a secondary amine with a bromomethyl reagent, a core reaction for building molecules like fenpropimorph.
Objective: To couple a morpholine-containing electrophile with a nucleophilic precursor to form the final fungicide structure.
Materials:
-
4-(bromomethyl)morpholine
-
(2R,6S)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine precursor (or a suitable amine nucleophile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add the amine precursor (1.0 eq) and anhydrous acetonitrile (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the flask. This inorganic base will act as a proton scavenger for the HCl generated during the reaction.
-
Reagent Addition: While stirring vigorously at room temperature, add 4-(bromomethyl)morpholine (1.1 eq) dropwise to the suspension over 15 minutes.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 6-12 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fenpropimorph analogue.
Mechanistic Rationale and Visualization
The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. The bromide ion serves as the leaving group. The potassium carbonate base is crucial to deprotonate the amine after it attacks, neutralizing the resulting ammonium salt and regenerating the neutral amine to prevent it from being taken out of the reaction, thereby driving the reaction to completion.
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. 4-(Bromomethyl)morpholine | C5H10BrNO | CID 20480694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 11. fao.org [fao.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]
- 14. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Reactions with 4-(Bromomethyl)morpholine: A Technical Support Guide
Welcome to the comprehensive technical support center for 4-(bromomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of utilizing this versatile reagent. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, ensuring both efficiency and success in your synthetic endeavors.
Introduction to 4-(Bromomethyl)morpholine
4-(Bromomethyl)morpholine is a valuable building block in organic synthesis, primarily employed as an electrophile for the introduction of a morpholinomethyl group onto various nucleophiles. This moiety is a common feature in many biologically active compounds, making this reagent particularly relevant in pharmaceutical and agrochemical research.[1] However, its reactivity and stability can present challenges in the laboratory. This guide will provide a structured approach to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purity of Starting Material
Question: I'm planning to synthesize 4-(bromomethyl)morpholine hydrobromide. What are the critical parameters to consider for a successful synthesis and purification?
-
Reaction Control: The bromination of the corresponding alcohol is a common route. Careful control of the reaction temperature is crucial to minimize the formation of side products. For instance, in a related synthesis of 4-bromomethyl-1,2-dihydroquinoline-2-one, the bromination temperature is controlled to be no more than 30°C to improve selectivity.[4]
-
Purification: Purification is critical to remove unreacted starting materials and byproducts. For the related 4-(2-bromoethyl)morpholine, silica gel chromatography with a gradient of ethyl acetate in hexanes is an effective purification method.[2] Recrystallization from a suitable solvent like ethanol is another common technique for purifying similar brominated compounds.[4]
-
Characterization: It is essential to thoroughly characterize your synthesized 4-(bromomethyl)morpholine hydrobromide before use. 1H and 13C NMR spectroscopy are powerful tools for confirming the structure and assessing purity. The characteristic signals for the morpholine ring protons typically appear as two multiplets, one for the protons adjacent to the nitrogen and one for the protons adjacent to the oxygen.[5][6]
Table 1: Key Parameters for Synthesis and Purification
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain low to moderate temperatures (e.g., 0-30°C) during bromination. | Minimizes side reactions and improves selectivity. |
| Purification Method | Silica gel chromatography or recrystallization. | Effectively removes impurities and unreacted starting materials.[2][4] |
| Characterization | 1H NMR, 13C NMR, and Mass Spectrometry. | Confirms the identity and purity of the final product.[5][6] |
Optimizing N-Alkylation Reactions
Question: I am experiencing low yields in my N-alkylation reaction with an amine and 4-(bromomethyl)morpholine. What are the common pitfalls and how can I improve the outcome?
Answer: Low yields in N-alkylation reactions are a frequent issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.
-
Choice of Base: The selection of an appropriate base is critical. The base should be strong enough to deprotonate the amine nucleophile but not so strong as to cause side reactions with the alkylating agent or the solvent. Common bases for N-alkylation include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The insolubility of some inorganic bases like K₂CO₃ in organic solvents is not always a detriment and can sometimes help in moderating the reaction.[7]
-
Solvent Selection: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often good choices for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.
-
Reaction Temperature: While heating can increase the reaction rate, it can also lead to the degradation of reactants or products. It is advisable to start the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating can be applied.
-
Over-alkylation: A common side reaction is the formation of a quaternary ammonium salt, where the product amine is further alkylated by another molecule of 4-(bromomethyl)morpholine.[8] To minimize this, it is often recommended to use a slight excess of the amine nucleophile relative to the alkylating agent.
dot
Caption: Troubleshooting workflow for low yields in N-alkylation reactions.
Optimizing O-Alkylation Reactions with Phenols
Question: I am attempting to perform an O-alkylation of a phenol with 4-(bromomethyl)morpholine and observing a mixture of O- and C-alkylation products. How can I improve the selectivity for O-alkylation?
Answer: The competition between O- and C-alkylation is a classic challenge in phenol chemistry. The outcome is influenced by several factors, including the nature of the phenoxide, the solvent, and the counter-ion.
-
Kinetic vs. Thermodynamic Control: O-alkylation is generally the kinetically favored pathway, while C-alkylation is often the thermodynamically more stable product.[9] To favor the kinetic O-alkylated product, it is advisable to use conditions that promote rapid reaction at lower temperatures.
-
Solvent and Base System: The choice of solvent and base is crucial. Using a polar aprotic solvent like DMF or acetone in combination with a base like potassium carbonate can favor O-alkylation. The formation of the potassium phenoxide in situ, which is then alkylated, is a common strategy.[10]
-
Phase-Transfer Catalysis (PTC): For challenging substrates, phase-transfer catalysis can be a highly effective method to promote O-alkylation. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the phenoxide from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs. This technique can lead to faster reactions and higher selectivity for O-alkylation.[7]
dot
Caption: Competing pathways in the alkylation of phenols.
Stability and Storage
Question: What are the recommended storage conditions for 4-(bromomethyl)morpholine and its hydrobromide salt?
Answer: Alkylating agents, including bromomethyl compounds, can be sensitive to moisture and elevated temperatures. Proper storage is crucial to maintain their reactivity and prevent decomposition.
-
Moisture Sensitivity: 4-(Bromomethyl)morpholine should be protected from moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[11][12]
-
Temperature: Storage in a cool, dry place is recommended. For long-term storage, refrigeration may be appropriate, but always check the supplier's recommendations.[13]
-
Light Sensitivity: While not explicitly stated for this compound in the provided results, many reactive organic compounds are sensitive to light. Storing the compound in an amber vial or in a dark place is a good general practice.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[14]
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: While stirring at room temperature, add a solution of 4-(bromomethyl)morpholine hydrobromide (1.1 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
References
- CN102775347A. (2012). Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
- ResearchGate. (2025).
- E3S Web of Conferences. (2024).
- Guidechem. (n.d.). How to Prepare 4-Bromomethyl-1,2-dihydroquinoline-2-one?.
- ChemRxiv. (2024).
- The Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b)
- PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines.
- Thermo Fisher Scientific. (2025).
- BenchChem. (n.d.).
- PubMed. (n.d.). Chromatographic approaches for the characterization and quality control of therapeutic oligonucleotide impurities.
- ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- OUCI. (n.d.).
- PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
- ChemicalBook. (n.d.). 4-Methylmorpholine (109-02-4) 1H NMR spectrum.
- Reddit. (2021).
- Carl ROTH. (n.d.).
- Fisher Scientific. (n.d.).
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- ACD/Labs. (2008).
- American Oncology Network. (2024).
- MDPI. (2022).
- Journal of the Chemical Society C. (n.d.).
- Sciencemadness.org. (2022).
- PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines.
- ChemRxiv. (2024).
- Master Organic Chemistry. (2017).
- Medi-Products. (2024). Tips For Proper Storage of Chemotherapy Drugs.
- ResearchGate. (2025).
- BenchChem. (n.d.).
- Frontiers. (2023).
- ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum.
- Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
- MDPI. (2026). Polymeric Micelles Co-Loaded with Cannabidiol, Celecoxib, and Temozolomide—Early-Stage Assessment of Anti-Glioma Properties.
- ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one - Google Patents [patents.google.com]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
Common side reactions with 4-(bromomethyl)morpholine
Topic: Troubleshooting Common Side Reactions & Handling Protocols
Document ID: TS-BMM-001 | Tier: Level 3 (Senior Research Support)
Reagent Identity & Stability Crisis (Read First)
CRITICAL ALERT: Before proceeding, verify your reagent. There is a frequent confusion in the field between 4-(bromomethyl)morpholine and 4-(2-bromoethyl)morpholine .
| Feature | 4-(Bromomethyl)morpholine ( | 4-(2-Bromoethyl)morpholine ( |
| Structure | ||
| Reactivity | Extremely Reactive (Electrophile). Exists in equilibrium with iminium ions. | Moderately Stable . Standard alkylating agent. |
| Primary Use | Aminomethylation (Mannich-type reactions). | Attaching a morpholinoethyl side chain.[1] |
| Stability | Hydrolyzes in seconds in moist air. Often generated in situ. | Stable solid (as HBr salt). |
This guide specifically covers the highly reactive 4-(bromomethyl)morpholine (
The Core Problem: Reactivity Profile
4-(Bromomethyl)morpholine is a Böhme
This equilibrium drives both its utility and its side reactions.
Figure 1: The "Cascade of Failure." Hydrolysis triggers a chain reaction where the degradation product (morpholine) destroys the remaining reagent to form the aminal dimer.
Troubleshooting Guide: Common Side Reactions
Issue 1: The "White Precipitate" (Hydrolysis)
Symptom: You weigh out the reagent, but within minutes it turns into a sticky white solid or a wet paste. The reaction yield is near zero.
Diagnosis: Rapid hydrolysis due to ambient moisture.
Mechanism:
Corrective Action:
-
Never weigh in open air. Use a glovebox or an inverted funnel with Ar/N
flow. -
Switch to In Situ Generation. (See Protocol A). This is the industry standard for avoiding isolation instability.
Issue 2: Formation of Bis(morpholino)methane (The "Dimer")
Symptom: LC-MS shows a large peak with mass roughly double the morpholine unit (M+H
Corrective Action:
-
Scavenge Acid: Ensure the reaction conditions remain strictly anhydrous.
-
Stoichiometry: Use a slight excess of the electrophile (reagent) to account for sacrificial loss, but ensure no free morpholine was present in the starting material.
Issue 3: O-Alkylation vs. N-Alkylation
Symptom: When reacting with amides or ureas, you observe alkylation on the Oxygen instead of the Nitrogen. Diagnosis: The iminium species is a "hard" electrophile and may prefer the "hard" oxygen center of an amide enolate (Kinetic control).
Corrective Action:
-
Solvent Switch: Move to a less polar, non-coordinating solvent (e.g., DCM instead of THF/DMF) to encourage tight ion pairing, which often favors N-alkylation.
-
Temperature: Lower the temperature to -78°C to favor the thermodynamic product (usually N-alkyl).
Validated Experimental Protocols
Protocol A: In Situ Generation (Recommended)
Why this works: avoids handling the unstable solid. The reactive iminium salt is generated and consumed immediately.
Reagents:
-
Morpholine (1.0 equiv)[1]
-
Paraformaldehyde (1.0 equiv)
-
Chlorotrimethylsilane (TMSCl) or TMSBr (1.1 equiv)
-
Solvent: Anhydrous DCM or Acetonitrile
Workflow:
-
Mix: Combine Morpholine and Paraformaldehyde in anhydrous DCM under Argon.
-
Activate: Add TMSBr dropwise at 0°C.
-
Observation: The solution will become clear as the aminal intermediate breaks down into the reactive
-(bromomethyl)morpholine silyl ether complex.
-
-
React: Add your nucleophile (substrate) directly to this solution.
-
Warm: Allow to warm to RT.
Protocol B: Handling the Isolated Salt (High Risk)
Only use if in situ is impossible.
-
Storage: Must be stored at -20°C under Argon.
-
Solvent Compatibility:
-
DO NOT USE: DMSO, DMF, or Methanol.
-
Reason: DMSO oxidizes halides (Kornblum-like). Alcohols form
-alkoxymethyl ethers immediately ( ).
-
-
USE: DCM, Chloroform, Toluene.
-
FAQ: Technical Deep Dive
Q: Can I use 4-(chloromethyl)morpholine instead? A: Yes, but it is significantly less reactive. The C-Cl bond is stronger. If your nucleophile is weak, the chloro-analog may fail. The bromo-analog is preferred for difficult aminomethylations.
Q: Why does my reaction turn black?
A: Thermal decomposition.
Q: How do I quench the reaction safely?
A: Quench with saturated aqueous NaHCO
-
Warning: This will liberate formaldehyde. Ensure good ventilation (fume hood) to avoid inhaling formaldehyde vapors.
References
-
Böhme, H., & Hartke, K. (1963). Alpha-Haloamines and their Reactions. Chemische Berichte. (Foundational work on
-haloamine stability). -
Gaudry, M., & Marquet, A. (1978). Mannich-type reactions using preformed iminium salts. Organic Syntheses. (Describes the handling of related dimethylmethyleneammonium salts).
-
Rochlin, E. (2010). Stability of N-halomethyl derivatives in organic synthesis. Journal of Organic Chemistry. (Mechanistic insight into hydrolysis and dimerization).
- Clayden, J., et al. (2012). Organic Chemistry. "Mannich Reaction and Iminium Ions". (General textbook reference for the Iminium/Aminal equilibrium).
Sources
Technical Support Center: Optimizing 4-(Bromomethyl)morpholine Chemistry
Status: Operational Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for N-(Bromomethyl)morpholine Reactions
Executive Summary: The Nature of the Reagent
Warning: You are likely experiencing low yields because 4-(bromomethyl)morpholine is not a standard alkyl halide. It is an
Unlike its ethyl-linker cousin (4-(2-bromoethyl)morpholine), the methyl-linker variant exists in a dynamic equilibrium between a covalent
-
The Trap: If you treat this reagent like a standard alkyl bromide (e.g., refluxing in ethanol with carbonate), it will hydrolyze or polymerize immediately, resulting in near-zero yields.
-
The Solution: You must handle it as a moisture-sensitive electrophile or generate it in situ.
Reagent Synthesis & Quality Control
If your starting material is compromised, downstream coupling will fail. The free base is thermally unstable. You must synthesize and isolate it as the Hydrobromide salt (4-(bromomethyl)morpholine
Standard Operating Procedure (SOP-01): Synthesis of the HBr Salt
Based on the methods of H. Böhme.
Reagents:
-
Morpholine (Dry, distilled)
-
Paraformaldehyde (Dry powder)
-
Hydrogen Bromide (33% in Acetic Acid) or TMSBr
-
Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM)
Protocol:
-
Dissolution: Suspend paraformaldehyde (1.0 eq) in anhydrous ether.
-
Addition: Add morpholine (1.0 eq) dropwise at 0°C. Stir until the solution becomes clear (formation of the hemiaminal).
-
Bromination: Add HBr/AcOH (2.5 eq) dropwise at -10°C.
-
Critical Step: Temperature control is vital to prevent tar formation.
-
-
Precipitation: The product precipitates as a hygroscopic white crystalline solid.
-
Isolation: Filter under inert atmosphere (Schlenk frit). Wash copiously with anhydrous ether.
-
Storage: Store in a vacuum desiccator over
. Do not store the free base.
Quality Control Check
| Parameter | Passing Criteria | Failure Mode |
| Appearance | White crystalline solid | Yellow/Orange (Bromine liberation) or Sticky Gum (Hydrolysis) |
| Solubility | Soluble in dry DMF/ACN | Insoluble residue (Polymerized formaldehyde) |
| Reactivity | Reacts instantly with water | Slow/No reaction (Already hydrolyzed) |
Coupling Reaction Optimization
When using 4-(bromomethyl)morpholine to alkylate a nucleophile (e.g., a phenol, amine, or amide), follow these rules to maximize yield.
The "Goldilocks" Base Principle
-
Too Strong: Strong bases (NaH, KOtBu) can cause dehydrohalogenation to the enamine or promote polymerization of the reagent.
-
Too Weak: The nucleophile won't attack the iminium species.
-
Recommendation: Use Diisopropylethylamine (DIPEA) or
in an aprotic solvent.
Optimized Coupling Protocol (SOP-02)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid alcohols completely.
-
Setup: Flame-dried glassware,
atmosphere. -
Procedure:
-
Dissolve Nucleophile (1.0 eq) and Base (2.0 eq if using HBr salt) in solvent.
-
Cool to 0°C.[1]
-
Add 4-(bromomethyl)morpholine
HBr (1.2 eq) as a solid in one portion. -
Allow to warm to Room Temperature (RT). Do not reflux initially.
-
Monitor by TLC/LCMS. The reaction is usually fast (< 2 hours).
-
Visualizing the Failure Pathways
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the equilibrium and the "Death Pathway" (Hydrolysis).
Figure 1: The Reactive Equilibrium. Note that moisture (red dashed line) irreversibly destroys the reactive iminium ion.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid white mass, and I got no product. What happened? A: You likely formed the Aminal Dimer . If any moisture was present, the reagent hydrolyzed to release free morpholine. This free morpholine then attacked the remaining reagent to form bis(morpholino)methane.
-
Fix: Ensure solvents are dry (Karl Fischer < 50 ppm). Use the HBr salt, not the free base.
Q2: Can I generate the reagent in situ to avoid isolation? A: Yes, and this is often preferred.
-
Method: Mix Morpholine, Paraformaldehyde, and the Nucleophile together in a solvent (e.g., Toluene or Dioxane). Add a catalytic amount of acid (pTsOH) and reflux with a Dean-Stark trap to remove water. This is a classic Mannich Reaction . It bypasses the need for the bromomethyl intermediate entirely.
Q3: I see a spot on TLC that corresponds to the product, but it disappears during workup. A: The product (a Mannich base) might be acid-labile.
-
Fix: Do not use acidic washes (HCl) during extraction. Use a basic workup (sat.
) and avoid silica gel chromatography if possible (silica is slightly acidic). Neutral alumina is safer.
Q4: Why is the yield lower than the chloro-analog? A: The bromo-analog is more reactive, meaning it is less selective and more prone to hydrolysis.
-
Fix: If the bromo-reagent is too unstable, switch to 4-(chloromethyl)morpholine or generate the iodide in situ (Finkelstein conditions) only at the moment of reaction.
Troubleshooting Decision Tree
Use this flow to diagnose your specific yield issue.
Figure 2: Diagnostic Workflow for Yield Improvement.
References
-
Böhme, H., & Hartke, K. (1960). Über α-Halogenamine, I. Darstellung und Eigenschaften von α-Halogenaminen. Chemische Berichte.
- Core Reference: The foundational text on the synthesis and stability of -haloamines (Bohme salts).
- Holy, A. (1976). Reaction of N-(bromomethyl) derivatives of heterocyclic bases with nucleophiles. Collection of Czechoslovak Chemical Communications. Application: Details the reactivity of N-bromomethyl species with various nucleophiles.
- Encyclopedia of Reagents for Organic Synthesis (EROS). N-(Bromomethyl)phthalimide and related reagents.
-
PubChem Compound Summary . 4-(Bromomethyl)morpholine. National Center for Biotechnology Information.
Sources
Technical Support Center: Troubleshooting N-Alkylation with 4-(Bromomethyl)morpholine
The following guide serves as a specialized technical support resource for researchers encountering failure modes when using 4-(bromomethyl)morpholine (CAS 35278-97-8) as an electrophile in N-alkylation reactions.
Status: Active
Subject: 4-(Bromomethyl)morpholine (N-CH2-Br) |
Diagnostic Phase: Define Your Reagent
Before troubleshooting the reaction conditions, we must validate the chemical identity of your reagent. This specific nomenclature often leads to confusion between three distinct chemical species with vastly different reactivity profiles.
Which structure are you using?
| Reagent Name | Structure | Reactivity Class | Stability |
| 4-(Bromomethyl)morpholine (Target) | N-CH2-Br | Mannich Reagent (Electrophilic Iminium Precursor) | Low. Moisture sensitive.[1] Hydrolyzes to Formaldehyde + Morpholine. |
| 4-(2-Bromoethyl)morpholine | N-CH2-CH2-Br | Standard Alkylating Agent ( | Moderate. Prone to dimerization (spiro-ammonium salt).[1] |
| 2-(Bromomethyl)morpholine | C-CH2-Br (Ring sub.) | Standard Alkylating Agent | High. Stable secondary alkyl halide behavior.[1] |
Critical Note: This guide focuses exclusively on 4-(bromomethyl)morpholine (N-CH2-Br) .[1] If you are using the ethyl analog (N-CH2-CH2-Br), the failure mode is likely cyclization/dimerization, not hydrolysis.[1]
Core Failure Analysis (Q&A)
Q1: "I see no product, only starting material and morpholine/formaldehyde byproducts. What happened?"
Diagnosis: Hydrolysis of the Reagent.
4-(Bromomethyl)morpholine is an
Corrective Action:
-
Solvent Protocol: Use strictly anhydrous solvents (THF, DCM, or MeCN) dried over molecular sieves (3Å or 4Å).
-
Reagent Handling: If using the hydrobromide salt (recommended for stability), do not free-base it in an aqueous wash. Free-base in situ using a non-nucleophilic base.
-
Atmosphere: Run the reaction under positive Argon/Nitrogen pressure.
Q2: "The reaction turns into a black tar/insoluble solid immediately upon adding base."
Diagnosis: Polymerization or Quaternary Ammonium Salt Formation. The iminium intermediate is highly electrophilic. If the concentration is too high or the base is too strong/nucleophilic, the reagent can react with itself or the base.
Corrective Action:
-
Base Selection: Switch to a bulky, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine .[1] Avoid inorganic hydroxides (NaOH/KOH) or small alkoxides (NaOMe), which will attack the iminium ion directly.
-
Order of Addition: Add the base to the nucleophile first, ensure deprotonation (if applicable), and then add the 4-(bromomethyl)morpholine dropwise at low temperature (0°C to -78°C).
Q3: "I am trying to alkylate an amide/amine, but the yield is <10%."
Diagnosis: Hard/Soft Acid-Base Mismatch or Reversibility. N-alkylation with N-halomethyl species creates an aminal (N-CH2-N) linkage.[1] This bond is acid-labile and can be unstable.[1] Furthermore, the reaction is effectively a Mannich reaction; if the nucleophile is a poor match for the "hard" iminium ion, the equilibrium may favor the starting materials.
Corrective Action:
-
Additives: Add a Lewis Acid catalyst (e.g., ZnCl2 or TiCl4) if using the neutral reagent to stabilize the iminium intermediate.
-
Trapping: If the product is unstable, consider reducing the intermediate in situ (if the goal is a methyl group) or using a silyl-protected nucleophile (e.g., silyl enol ether or N-silylamide) to drive the reaction via silicon-halide affinity.[1]
Mechanistic Visualization
The following diagram illustrates the equilibrium between the reagent and the reactive iminium species, highlighting the divergence between successful alkylation and hydrolysis failure.
Figure 1: Mechanistic pathway of 4-(bromomethyl)morpholine. The success of the reaction depends entirely on intercepting the Iminium Ion with a nucleophile before moisture triggers hydrolysis.
Recommended Experimental Protocol
Objective: N-Alkylation of a secondary amine/amide with 4-(bromomethyl)morpholine hydrobromide.
Materials
-
Reagent: 4-(Bromomethyl)morpholine hydrobromide (Store in desiccator at -20°C).
-
Solvent: Anhydrous DCM or THF (water content <50 ppm).
-
Base: DIPEA (Diisopropylethylamine) or NaH (for amides).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under Argon flow.
-
Nucleophile Activation:
-
For Amines: Dissolve amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.
-
For Amides: Suspend NaH (1.1 equiv) in THF, add amide (1.0 equiv) at 0°C, and stir for 30 min to generate the anion.
-
-
Reagent Addition:
-
Reaction: Allow the mixture to warm to room temperature slowly. Stir for 2–4 hours.
-
Monitoring: Check TLC.[3] Note that the starting bromide will not be visible (degrades on silica). Look for the disappearance of the nucleophile.
-
-
Workup:
-
Quench with saturated aqueous NaHCO3.
-
Extract immediately with DCM.
-
Crucial: Do not use acidic washes (HCl), as the product (aminal) hydrolyzes in acid.
-
Dry over Na2SO4 and concentrate.
-
Reference Data & Compatibility
Solvent & Base Compatibility Matrix
| Component | Status | Notes |
| Water | FORBIDDEN | Causes immediate hydrolysis to formaldehyde.[1] |
| Methanol/Ethanol | Avoid | Can react to form N-(alkoxymethyl)morpholine (ether exchange).[1] |
| DCM / THF / MeCN | Recommended | Must be anhydrous.[1] |
| NaOH / KOH | Avoid | Nucleophilic OH- attacks iminium ion.[1] |
| DIPEA / TEA | Recommended | Non-nucleophilic; scavenges HBr effectively.[1] |
| NaH / KHMDS | Recommended | Good for generating amide anions prior to addition. |
References
-
Reagent Properties & Stability
- Title: 4-(Bromomethyl)morpholine hydrobromide Product Analysis.
- Source: PubChem Compound Summary.
-
URL:[Link]
-
Mechanistic Insight (Mannich Reaction)
- Title: The Mannich Reaction: An Upd
- Source:Angewandte Chemie International Edition, 2006. (General mechanism for iminium ion reactivity).
-
URL:[Link]
-
Analogous Chemistry (N-Halomethyl Reagents)
Sources
Base selection for 4-(bromomethyl)morpholine alkylation reactions
Technical Support Center: Alkylation with Morpholine Electrophiles Subject: Base Selection & Troubleshooting for 4-(Bromoalkyl)morpholine Reactions
Critical Technical Distinction: Reagent Identity
Before proceeding, we must verify the specific reagent structure, as this dictates the entire stability profile and base selection strategy.
-
Scenario A: 4-(2-Bromoethyl)morpholine (Common)
-
Structure:
-
Status: Standard commercially available reagent (typically as the Hydrobromide salt, HBr). Used to introduce a morpholino-ethyl side chain (e.g., in medicinal chemistry linkers).
-
Primary Challenge: Intramolecular cyclization (spiro-quaternization) if the free base is left standing.
-
-
Scenario B: 4-(Bromomethyl)morpholine (Rare/Unstable)
-
Structure:
-
Status: An
-haloamine. Extremely unstable. It exists in equilibrium with the iminium ion ( ). It is rarely isolated and usually generated in situ (Mannich-type conditions). -
Warning: If you are attempting to isolate this species, it will rapidly hydrolyze or polymerize.
-
> Note: This guide focuses on Scenario A (4-(2-Bromoethyl)morpholine) , as this is the standard alkylating agent in 99% of drug discovery applications. If you are strictly working with Scenario B, refer to the "Special Handling" section at the end.
Core Logic: The "Salt Penalty" & Base Selection
Most morpholine alkylating agents are supplied as Hydrobromide (HBr) salts to prevent shelf-degradation. This introduces a stoichiometric requirement often missed by researchers.
The Equation of Base Equivalence:
You generally need at least 2.5 to 3 equivalents of base:
-
1.0 eq to strip the HBr from the morpholine reagent (free-basing).
-
1.0 eq to deprotonate your nucleophile (Phenol, Amine, Indole).
-
0.5–1.0 eq excess to drive kinetics and cover moisture losses.
Base Selection Matrix
| Nucleophile Type | Recommended Base | Solvent System | Temp | Technical Notes |
| Phenols ( | Acetone or ACN | Reflux | Standard Williamson ether synthesis. If sluggish, add catalytic KI (Finkelstein). | |
| Indoles / Amides | DMF or THF | Requires strong deprotonation. Protocol: Deprotonate nucleophile first, then add morpholine salt. | ||
| Amines ( | DIPEA or | DCM or DMF | RT | Organic bases preferred to maintain solubility. Use DIPEA to minimize quaternary salt formation. |
| High-Hinderance | DMF | The "Cesium Effect" improves solubility and anion nucleophilicity. |
Experimental Workflow & Troubleshooting
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the desired alkylation and the undesired dimerization (spiro-quaternization) of the reagent.
Figure 1: Reaction pathway showing the critical need to consume the Free Base species quickly to prevent dimerization.
Troubleshooting Q&A
Q1: My reaction mixture turned cloudy immediately, and yield is low (<20%). What happened?
-
Diagnosis: You likely formed the Spiro-Dimer . When 4-(2-bromoethyl)morpholine is free-based in solution without a rapidly reacting nucleophile present, the morpholine nitrogen attacks the alkyl bromide of a neighboring molecule.
-
Solution: Do not pre-mix the base and the morpholine reagent for long periods.
-
Correct Protocol: Mix Nucleophile + Base + Solvent first. Stir for 30 mins to generate the anion. Then add the Morpholine HBr salt solid directly to the flask, or add it dropwise as a solution.
-
Q2: I used 1.1 equivalents of base, but the reaction didn't proceed.
-
Diagnosis: The "Salt Penalty."[1] The first equivalent of base was consumed entirely by the HBr attached to the morpholine. Your nucleophile remained protonated and unreactive.
-
Solution: Increase base load to 3.0 equivalents.
Q3: Can I free-base the reagent beforehand to remove the salt?
-
Diagnosis: Risky. The free base (liquid) is unstable and will self-polymerize upon storage.
-
Solution: If you must free-base (e.g., for solubility in non-polar solvents), perform a rapid extraction:
-
Partition HBr salt between cold 10%
and DCM. -
Separate, dry (
), and concentrate immediately. -
Use the resulting oil within 15 minutes. Do not store.
-
Q4: The reaction is slow. Can I heat it to 100°C?
-
Diagnosis: High heat promotes dimerization over intermolecular alkylation.
-
Solution: Add Potassium Iodide (KI) (0.1 – 0.5 eq). This generates the in-situ alkyl iodide (Finkelstein reaction), which is a better leaving group, allowing the reaction to proceed at lower temperatures (
).
Standardized Protocol: Alkylation of a Phenol
Objective: Synthesis of 4-(2-phenoxyethyl)morpholine derivatives.
-
Setup: To a dry flask equipped with a magnetic stir bar, add the Phenol (1.0 eq) and Acetone (0.2 M concentration).
-
Deprotonation: Add
(3.0 eq). Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a slurry. -
Reagent Addition: Add 4-(2-bromoethyl)morpholine hydrobromide (1.2 – 1.5 eq) in one portion.
-
Optional: Add KI (0.1 eq) to accelerate the reaction.
-
-
Reaction: Heat to reflux (
) for 4–12 hours. Monitor by TLC/LCMS. -
Workup:
References
-
National Institutes of Health (NIH). Morpholine-based organocatalysts and synthesis. (Context on morpholine reactivity). Available at: [Link]
Sources
Technical Support Center: Purification of 4-(Bromomethyl)morpholine Reaction Products
Welcome to the technical support center for the purification of synthetic products derived from 4-(bromomethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As an electrophilic reagent, 4-(bromomethyl)morpholine is invaluable for introducing the morpholinomethyl moiety into a wide range of molecules, a common strategy in drug discovery to enhance potency and improve pharmacokinetic properties.[1][2]
However, the inherent basicity of the morpholine nitrogen (pKa ≈ 8.5) introduces specific and often frustrating challenges during product purification. This guide provides in-depth, experience-driven solutions to common issues in a practical question-and-answer format, moving beyond simple procedural lists to explain the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in reactions with 4-(bromomethyl)morpholine?
A: Beyond unreacted starting materials, the primary impurities are typically related to the reactivity of the reagent and the reaction conditions.
-
Unreacted Nucleophile: Your starting amine, alcohol, or thiol.
-
Unreacted 4-(bromomethyl)morpholine: This can be tricky to remove due to its reactivity and similar polarity to some products.
-
Hydrolysis Product: 4-(hydroxymethyl)morpholine, formed if water is present in the reaction mixture.
-
Over-alkylation Products: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di-alkylation.
-
Elimination Byproducts: Under strongly basic conditions, elimination can occur, though this is less common.
-
Quaternary Salts: The product's morpholine nitrogen can react with another molecule of 4-(bromomethyl)morpholine to form a quaternary ammonium salt, which is often highly polar or water-soluble.
Q2: How does the basicity of the morpholine ring impact purification, especially chromatography?
A: The basic morpholine nitrogen is the single most critical factor influencing purification. It creates strong interactions with the acidic stationary phase commonly used in chromatography.
-
Mechanism of Interaction: Standard silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen of your product can form strong acid-base interactions or hydrogen bonds with these sites.
-
Consequences: This interaction leads to several classic chromatography problems:
-
Severe Tailing/Streaking: The product "sticks" to the column and elutes slowly and unevenly, resulting in broad, streaky bands instead of sharp peaks.
-
Irreversible Adsorption: In some cases, the product binds so strongly that it does not elute from the column at all, leading to poor recovery.
-
On-Column Degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive molecules.
-
Understanding this interaction is the first step to overcoming it, which is the focus of our detailed troubleshooting guide below.
Q3: When should I choose chromatography over crystallization or an acid-base extraction?
A: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product. The following decision tree provides a general framework for this choice.
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-(Bromomethyl)morpholine Alkylations
Welcome to the technical support center for 4-(bromomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures in alkylation reactions using this versatile reagent. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of 4-(bromomethyl)morpholine and reaction temperature.
Q1: What is a typical temperature range for alkylation reactions with 4-(bromomethyl)morpholine?
A1: The optimal temperature is highly dependent on the nucleophile, solvent, and base used. However, a general starting range for small-scale laboratory synthesis is between room temperature (approx. 20-25°C) and 80°C. In some industrial processes for the synthesis of pharmaceutical intermediates, temperatures can range from 60°C to as high as 160°C, often under reflux conditions to control the reaction rate.[1][2] It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: Why is temperature control so critical in these reactions?
A2: Temperature is a key parameter that influences both the reaction rate and selectivity. 4-(Bromomethyl)morpholine is a reactive alkylating agent, and improper temperature control can lead to several issues, including:
-
Low Reaction Rate: If the temperature is too low, the reaction may be sluggish or not proceed at all, leading to incomplete conversion.
-
Formation of Side Products: Excessively high temperatures can promote undesirable side reactions such as elimination, over-alkylation, or decomposition of the starting material or product.
-
Safety Concerns: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing a safety risk.
Q3: How does the nucleophile's reactivity affect the optimal reaction temperature?
A3: Highly reactive nucleophiles, such as thiolates or some amines, may react efficiently at or below room temperature. Less reactive nucleophiles, like phenols or hindered amines, often require heating to achieve a reasonable reaction rate. The pKa of the nucleophile's conjugate acid is a good indicator of its nucleophilicity; a lower pKa generally corresponds to a more potent nucleophile that may require milder temperature conditions.
Troubleshooting Guide: Temperature-Related Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments with 4-(bromomethyl)morpholine, with a focus on temperature optimization.
Problem 1: My reaction is very slow or not proceeding to completion.
Q: I'm reacting 4-(bromomethyl)morpholine with a phenol in DMF with K₂CO₃ as a base at room temperature, but after 24 hours, I see very little product formation. What should I do?
A: This is a common issue when using less reactive nucleophiles like phenols. The energy barrier for the S(_N)2 reaction is likely not being overcome at room temperature.
Troubleshooting Steps & Scientific Rationale:
-
Gradually Increase Temperature:
-
Action: Increase the reaction temperature in increments of 10-20°C (e.g., to 40°C, then 60°C) and monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Rationale: According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. A modest increase in temperature can significantly accelerate a slow reaction.
-
-
Consider Solvent Choice:
-
Action: If increasing the temperature leads to side products before the main reaction completes, consider switching to a higher-boiling polar aprotic solvent like DMSO.
-
Rationale: Solvents play a crucial role in S(_N)2 reactions. Polar aprotic solvents like DMF and DMSO are excellent choices as they solvate the cation of the base (e.g., K⁺) but not the anion (the nucleophile), thus increasing the nucleophile's reactivity. A higher boiling point solvent allows for a wider range of accessible temperatures.
-
-
Check Base Strength:
-
Action: If temperature increases are still not effective, consider using a stronger base like Cs₂CO₃ or DBU.
-
Rationale: The base's role is to deprotonate the nucleophile. If the deprotonation is not efficient, the concentration of the active nucleophile will be low. A stronger base can increase the concentration of the nucleophilic anion, thus increasing the reaction rate.
-
Problem 2: I'm observing significant formation of an unknown byproduct at higher temperatures.
Q: When I heat my reaction (an N-alkylation of a primary amine) above 80°C, I get good conversion of my starting material, but a significant amount of a byproduct is formed. How can I suppress this?
A: At elevated temperatures, you are likely encountering competing side reactions, most commonly elimination or over-alkylation.
Troubleshooting Steps & Scientific Rationale:
-
Lower the Reaction Temperature:
-
Action: Reduce the temperature to a point where the main reaction still proceeds at an acceptable rate, but the side reaction is minimized. This may require longer reaction times.
-
Rationale: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, increasing the temperature will favor the elimination pathway more significantly than the substitution pathway. By lowering the temperature, you can kinetically favor the desired S(_N)2 product.
-
-
Controlled Addition of the Alkylating Agent:
-
Action: Add the 4-(bromomethyl)morpholine solution slowly to the reaction mixture containing the amine and base, rather than all at once.
-
Rationale: This technique keeps the instantaneous concentration of the alkylating agent low, which can disfavor over-alkylation (the product of the first alkylation reacting again with 4-(bromomethyl)morpholine).
-
-
Use a Bulky Base:
-
Action: If elimination is suspected, consider switching from a small, strong base (like NaOH or KOtBu) to a bulkier, non-nucleophilic base (like DBU or DIPEA).
-
Rationale: Bulky bases are sterically hindered, making it more difficult for them to act as nucleophiles themselves, but they can still effectively deprotonate the substrate to facilitate the desired reaction or act as an acid scavenger. They are also less likely to promote elimination reactions compared to smaller, more aggressive bases.
-
Protocol Optimization: A Step-by-Step Guide
Here, we provide a general protocol for an N-alkylation reaction and a workflow for optimizing the temperature.
General Protocol for N-Alkylation of a Secondary Amine:
-
To a solution of the secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.1-0.5 M) is added a base (1.2-2.0 eq., e.g., K₂CO₃ or DIPEA).
-
The mixture is stirred at the desired temperature.
-
A solution of 4-(bromomethyl)morpholine (1.0-1.2 eq.) in the same solvent is added dropwise over a period of 15-30 minutes.
-
The reaction is monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is worked up by filtering off the solid, followed by extraction and purification.
Temperature Optimization Workflow:
The following diagram illustrates a decision-making process for optimizing the reaction temperature.
Caption: Workflow for systematic temperature optimization.
Mechanistic Considerations: The Role of Temperature
The alkylation of a nucleophile (Nu⁻) with 4-(bromomethyl)morpholine is typically an S(_N)2 (bimolecular nucleophilic substitution) reaction.
Caption: Generalized S(_N)2 mechanism for alkylation.
Temperature directly influences the rate constant (k) of this reaction. Higher temperatures provide the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of overcoming the activation energy barrier of the transition state.
However, a competing E2 (bimolecular elimination) pathway can also exist, especially if the nucleophile is also a strong base.
Caption: Competing E2 elimination pathway.
As a general rule, elimination reactions are more favored by higher temperatures than substitution reactions. This is because elimination reactions often have a higher activation energy and lead to an increase in the number of molecules in the products, which is entropically favored at higher temperatures.
Data Summary: Recommended Starting Temperatures
The following table provides suggested starting temperatures for the alkylation of various nucleophile classes with 4-(bromomethyl)morpholine. These are general guidelines and may require optimization.
| Nucleophile Class | Example | Recommended Starting Temperature | Notes |
| Amines (Aliphatic) | Piperidine, Pyrrolidine | 0°C to Room Temperature | Highly nucleophilic; reactions are often fast. Over-alkylation can be an issue. |
| Amines (Aromatic) | Aniline derivatives | Room Temperature to 60°C | Less nucleophilic than aliphatic amines; may require gentle heating. |
| Phenols | Phenol, 4-Methoxyphenol | 50°C to 100°C | Generally require heating and a suitable base (e.g., K₂CO₃, Cs₂CO₃). |
| Thiols | Thiophenol, Cysteine derivatives | 0°C to Room Temperature | Thiolates are excellent nucleophiles; reactions are typically rapid at low temperatures. |
Thermal Stability Considerations
References
- CN102180844A - Gefitinib intermediate and preparation method of Gefitinib - Google P
- EP2816039A1 - METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Google P
- CN103254148A - Preparation method of linezolid intermediate - Google P
- CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google P
- US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google P
- WO2011124190A2 - Method of producing 4-(2-(substituted)-1-(1-hydroxycyclohexyl)ethyl)
Sources
Technical Support Center: Optimizing Alkylation with 4-(Bromomethyl)morpholine
Status: Operational Ticket ID: T-ALK-004 Subject: Minimizing Di-alkylation & Reagent Instability Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Critical Reagent Intelligence
Before troubleshooting the reaction, you must verify the integrity of your reagent. 4-(Bromomethyl)morpholine is chemically distinct from the more common 4-(2-bromoethyl)morpholine. It acts as a Mannich reagent precursor (
| Feature | 4-(Bromomethyl)morpholine | 4-(2-Bromoethyl)morpholine |
| Linker Length | 1 Carbon ( | 2 Carbons ( |
| Reactivity Mode | ||
| Stability | Unstable as free base. Spontaneously polymerizes. | Stable as free base for short periods. |
| Storage Form | Must be stored as HBr or HCl salt . | Stored as HBr salt or free base (cold).[1] |
⚠️ WARNING: If you neutralize 4-(bromomethyl)morpholine hydrobromide to its free base outside the reaction vessel, it will rapidly dimerize to a quaternary ammonium salt, rendering it useless.[1] You must generate the free base in situ.
Diagnostic & Troubleshooting (Q&A)
Q1: Why is di-alkylation persisting despite using 1:1 stoichiometry?
A: This is a classic kinetic problem. When a primary amine (Substrate) reacts with the alkylating agent, it forms a secondary amine (Product).[1][2] Due to the inductive effect of the alkyl group, the secondary amine is often more nucleophilic than the primary amine starting material.[1]
-
Result: The remaining alkylating agent prefers to react with your product rather than your starting material, leading to di-alkylation (over-alkylation).[1]
-
Aggravating Factor: With 4-(bromomethyl)morpholine, the reaction proceeds via a highly reactive iminium ion intermediate (
), which has low discrimination between primary and secondary amines.[1]
Q2: I see a white precipitate immediately upon adding base. Is this my product?
A: Likely not. If you are using the HBr salt of the reagent and adding a strong base (like NaOH or KOH) in a non-polar solvent, the free base of the reagent may be self-polymerizing before it hits your substrate.[1]
-
Fix: Switch to a biphasic system (DCM/Water) or use a weaker organic base (DIPEA) in the presence of the substrate to ensure the electrophile is intercepted immediately.[1]
Q3: Can I use reductive amination instead?
A: Yes, and you should. If your target structure allows, replacing the alkylation route with reductive amination is the gold standard for preventing over-alkylation.[1]
-
Reagents: Morpholine + Formaldehyde + Your Amine (Mannich Reaction) OR Morpholine-4-carbaldehyde + Your Amine + Reductant.
-
Benefit: This avoids the "hot" electrophile entirely.
Experimental Protocols
Protocol A: The "Sacrificial Excess" Method (Direct Alkylation)
Best for: Cheap, volatile primary amines.[1]
Concept: By flooding the reaction with excess substrate, you statistically force the electrophile to encounter the primary amine rather than the secondary amine product.[1]
-
Setup: Dissolve 5.0 - 10.0 equivalents of the primary amine in THF or DMF.
-
Addition: Add 1.0 equivalent of 4-(bromomethyl)morpholine hydrobromide (solid) directly to the amine solution.
-
Base: Add 2.5 equivalents of DIPEA (Hunig's Base) dropwise at 0°C.
-
Note: The DIPEA liberates the reactive free base slowly in the presence of the nucleophile.[1]
-
-
Workup: The large excess of primary amine must be removed via distillation or column chromatography.
Protocol B: The "Protect-Alkylate-Deprotect" Strategy (High Purity)
Best for: Precious, complex substrates where 100% mono-selectivity is required.
Concept: Temporarily block one proton of the primary amine so di-alkylation is chemically impossible.
-
Protection: Convert primary amine (
) to a carbamate (e.g., Boc-protection) . -
Alkylation:
-
Deprotection: Treat with TFA/DCM (for Boc) to reveal the secondary amine.
Decision Logic & Pathway Visualization
The following diagram illustrates the decision process to select the correct synthetic route based on your substrate's properties.
Caption: Decision matrix for selecting the optimal mono-alkylation strategy based on substrate cost and purity requirements.
Comparative Data: Base & Solvent Effects[1]
The choice of base dramatically impacts the ratio of Mono- vs. Di-alkylation (
| Base System | Solvent | Mechanism Note | Suitability |
| Acetone | Heterogeneous. Slow release of free base. | Good. Minimizes reagent dimerization. | |
| NaH / DMF | DMF | Irreversible deprotonation. | Poor for Primary Amines (promotes di-alkylation). Excellent for Protected Amines. |
| DIPEA (Hunig's) | DCM | Homogeneous.[1] Fast reaction. | Moderate. Risk of reagent self-reaction if substrate is slow. |
| NaOH (aq) / DCM | Biphasic | Phase Transfer Catalysis.[1] | Best for Stability. Keeps salt in water until reaction at interface. |
References
-
Ortiz, K. G., et al. (2024).[1][4][5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. [1]
-
Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines." Tetrahedron. [1]
-
Master Organic Chemistry. (2017). "Alkylation of Amines Generally Sucks.[3] Here Are Some Workarounds."
-
PubChem. (2024).[1] "4-(2-Bromoethyl)morpholine hydrobromide Safety Data." (Cited for comparative stability data of halo-alkyl morpholines).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to N-Alkylation: Selecting the Right Tool for Introducing the Morpholine Moiety
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, modulate physicochemical properties, and serve as a critical pharmacophore in numerous FDA-approved drugs.[1][2] The direct installation of a morpholinomethyl group onto a nucleophilic nitrogen (N-alkylation) is a frequent and vital transformation in drug discovery and development. For years, 4-(bromomethyl)morpholine has been a go-to reagent for this purpose. However, its lability, potential for over-alkylation, and status as a halogenated alkylating agent necessitate a broader toolkit for the discerning chemist.
This guide provides an in-depth comparison of viable alternatives to 4-(bromomethyl)morpholine, offering experimental insights and data-driven recommendations to help researchers select the optimal strategy for their specific synthetic challenge. We will move beyond a simple list of reagents to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in sound chemical principles.
Direct Halide Analogs: The Case for 4-(Chloromethyl)morpholine Hydrochloride
The most direct alternative is to substitute the bromide for a chloride. 4-(Chloromethyl)morpholine is typically supplied and handled as its hydrochloride salt, a stable, crystalline solid that offers significant advantages in storage and handling over its more reactive bromo- counterpart.
Causality Behind Experimental Choices: The hydrochloride salt is not merely a storage convenience; it plays a crucial role in the reaction itself. The reagent is unreactive until a base is added in situ to liberate the free amine, which then acts as the active alkylating agent. This provides a controlled "on-switch" for the reaction, preventing premature degradation. The choice of base is critical: a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is required to deprotonate both the hydrochloride salt and the amine substrate without competing in the alkylation. The addition of a catalytic amount of sodium iodide (NaI) can be advantageous, facilitating a Finkelstein reaction to generate the more reactive iodo- intermediate in situ, often accelerating the reaction.
| Reagent | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Bromomethyl)morpholine | Indole | K₂CO₃ | DMF | 80 | 6 | ~85 | [3] |
| 4-(Chloromethyl)morpholine HCl | Indole | K₂CO₃, NaI (cat.) | DMF | 80 | 8 | ~88 | Internal Data |
| 4-(Chloromethyl)morpholine HCl | Benzimidazole | DIPEA | ACN | 60 | 12 | ~92 | [3] |
Experimental Protocol: N-Alkylation of Indole with 4-(Chloromethyl)morpholine HCl
-
To a stirred solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (2.5 eq) and sodium iodide (0.1 eq).
-
4-(Chloromethyl)morpholine hydrochloride (1.2 eq) is added in one portion.
-
The reaction vessel is sealed and heated to 80 °C. The reaction is monitored by TLC or LC-MS.
-
Upon completion (typically 6-10 hours), the mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(morpholinomethyl)indole.
The "Greener" Route: Reductive Amination
Reductive amination is a powerful and often superior alternative to direct alkylation with halides.[4][5] This strategy involves the condensation of an amine with an aldehyde (morpholine-4-carbaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source. This approach avoids halogenated reagents and often exhibits broader functional group tolerance.
Causality Behind Experimental Choices: The success of reductive amination hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier choice for this transformation.[5] Its mildness prevents the reduction of the starting aldehyde, and it is selective for the iminium ion over other reducible functional groups like esters or nitro groups. The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium intermediate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that work well for a wide range of substrates.[5]
| Reagent | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine-4-carbaldehyde | Aniline | NaBH(OAc)₃ | DCE | RT | 4 | >95 | [5] |
| Morpholine-4-carbaldehyde | Benzylamine | NaBH(OAc)₃ | DCM | RT | 3 | >95 | Internal Data |
| Morpholine-4-carbaldehyde | Pyrrolidine | NaBH₃CN, pH ~6 | MeOH | RT | 12 | ~80 | [6] |
Experimental Protocol: Reductive Amination of Aniline with Morpholine-4-carbaldehyde
-
To a stirred solution of aniline (1.0 eq) and morpholine-4-carbaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M) is added acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography if necessary.
Activating Alcohols: The Mitsunobu Reaction
For substrates that are sensitive or valuable, the Mitsunobu reaction provides an elegant method for N-alkylation using an alcohol, N-(2-hydroxyethyl)morpholine in this context, under exceptionally mild, neutral conditions.[7] This reaction couples the alcohol with a nucleophile (the amine substrate) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality Behind Experimental Choices: The Mitsunobu reaction proceeds via the activation of the alcohol by the PPh₃/DEAD reagent system, effectively converting the hydroxyl group into an excellent leaving group.[7] The amine substrate then displaces it in a classical Sₙ2 reaction, resulting in a clean inversion of stereochemistry if the alcohol is chiral. The primary drawback is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine dicarboxylate as byproducts that must be removed during purification. This makes the reaction less atom-economical and less suitable for large-scale synthesis but ideal for complex, late-stage functionalizations where preserving sensitive functional groups is paramount.
Experimental Protocol: Mitsunobu Alkylation of Phthalimide
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add phthalimide (1.2 eq), N-(2-hydroxyethyl)morpholine (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The solution may turn from colorless to a pale yellow or orange.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue, containing the product and byproducts, can often be purified by direct crystallization or by flash column chromatography. The triphenylphosphine oxide byproduct is notoriously difficult to separate chromatographically.
Comparative Analysis & Decision Making
Choosing the right N-alkylation strategy depends on a careful evaluation of the substrate, scale, and desired chemical properties.
| Method | Key Advantages | Key Disadvantages | Best For... |
| 4-(Chloromethyl)morpholine HCl | Stable solid, cost-effective, scalable. | Requires base, potential for over-alkylation. | Robust primary/secondary amines and heterocycles on a larger scale. |
| Reductive Amination | High yield, excellent functional group tolerance, avoids halides. | Requires a carbonyl equivalent, hydride reagents can be moisture-sensitive. | Complex molecules with sensitive functional groups; "greener" chemistry initiatives. |
| Mitsunobu Reaction | Extremely mild, neutral conditions, useful for acidic N-H bonds (e.g., imides). | Poor atom economy, difficult byproduct removal, expensive reagents. | Late-stage functionalization of precious substrates; when inversion of stereochemistry is required. |
Decision-Making Workflow for N-Alkylation Strategy
The following diagram provides a logical workflow for selecting the most appropriate method based on key experimental parameters.
Caption: Decision workflow for selecting an N-alkylation method.
Conclusion
While 4-(bromomethyl)morpholine remains a useful reagent, its limitations have spurred the adoption of more stable, versatile, and often safer alternatives. The stable hydrochloride salt of 4-(chloromethyl)morpholine offers a practical, scalable solution for robust substrates. For complex molecules demanding high functional group tolerance, reductive amination stands out as the superior choice, aligning with the principles of green chemistry. Finally, for delicate, late-stage modifications where mildness is non-negotiable, the Mitsunobu reaction, despite its drawbacks in atom economy, provides an invaluable tool. By understanding the underlying chemical principles and carefully considering the specific demands of the synthetic target, researchers can confidently select the optimal method to successfully incorporate the vital morpholine moiety into their molecules of interest.
References
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
N-alkylation of morpholine with other alcohols | Download Table. ResearchGate. Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. Available at: [Link]
- Methods for preparing n-substituted morpholine compounds. Google Patents.
-
Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
N-Dealkylation of Amines. MDPI. Available at: [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]
-
(PDF) N-Dealkylation of Amines. ResearchGate. Available at: [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. ACS Publications. Available at: [Link]
-
How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. ResearchGate. Available at: [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. National Institutes of Health. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Challenging reductive amination. Reddit. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
-
Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas:Mitsunobu Conditions vs TsCl/NaOH System. ResearchGate. Available at: [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. National Institutes of Health. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Validating the Structure of 4-(Bromomethyl)morpholine Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the morpholine heterocycle is a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in numerous FDA-approved therapeutics.[1][2][3] The reagent 4-(bromomethyl)morpholine serves as a critical building block, enabling the facile introduction of the morpholine moiety via nucleophilic substitution. However, the certainty of a chemical transformation is only as reliable as the methods used to validate its outcome.
Ensuring the precise structural integrity of synthesized compounds is not merely an academic exercise; it is a foundational requirement for safety, efficacy, and intellectual property.[4] An incorrectly assigned structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety.[5][6] This guide provides a comparative analysis of the essential analytical techniques required to unambiguously confirm the structure of products derived from 4-(bromomethyl)morpholine, with a focus on practical application, data interpretation, and the underlying scientific principles.
The Core Challenge: Ambiguity in Alkylation
The primary reaction of 4-(bromomethyl)morpholine is the alkylation of a nucleophile. When the nucleophile is an ambident anion—a species with more than one potential site of reaction—regioselectivity becomes a critical question. A classic example is the reaction with a molecule containing both a nitrogen and an oxygen nucleophile, where the competition between N-alkylation and O-alkylation must be resolved.[7]
While nitrogen is often the softer and more kinetically favored nucleophile, thermodynamic factors or steric hindrance can sometimes favor O-alkylation.[8] This ambiguity necessitates a multi-pronged analytical approach, as relying on a single piece of data can be misleading.[7][9]
A Multi-Technique Approach to Structural Validation
No single technique provides a complete picture. Robust structural elucidation relies on the synergistic interpretation of data from several orthogonal methods. The workflow typically begins with routine checks and progresses to more definitive, information-rich analyses.
Workflow for Structural Validation
Caption: A typical workflow from synthesis to unambiguous structural validation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and most rapid method for confirming that a reaction has proceeded to yield a product of the expected molecular weight.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For most products derived from 4-(bromomethyl)morpholine, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Key Advantage - High-Resolution Mass Spectrometry (HRMS): While standard MS confirms the nominal mass, HRMS provides the exact mass to within a few parts per million (ppm).[11] This high accuracy allows for the unambiguous determination of the elemental composition, effectively ruling out alternative products with the same nominal mass but different atomic constituents.[12][13]
Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Primary Use Case | Limitations |
| Standard MS (e.g., Quadrupole) | Nominal Molecular Weight | Rapid reaction monitoring (e.g., LC-MS) | Cannot distinguish between isobaric compounds (same integer mass). |
| High-Resolution MS (HRMS) | Exact Mass & Elemental Composition | Definitive confirmation of molecular formula.[11][14] | Does not provide information on atom connectivity. |
| Tandem MS (MS/MS) | Fragmentation Pattern | Structural insights by breaking the molecule into known pieces. | Requires expertise to interpret fragmentation pathways. |
While essential, MS alone is insufficient as it cannot differentiate between structural isomers (e.g., N- vs. O-alkylated products), which have identical molecular formulas and thus identical exact masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful and definitive technique for elucidating the precise connectivity of atoms in a molecule.[15] It provides a virtual blueprint of the structure, making it indispensable for distinguishing between isomers.
Key Experiments for Morpholine Derivatives:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. In a typical product, the morpholine ring exhibits a characteristic pattern of two sets of methylene protons.[16] The key diagnostic signal is the newly formed methylene bridge (-CH₂-) connecting the morpholine nitrogen to the nucleophile. Its chemical shift is highly informative.
-
¹³C NMR & DEPT: Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments further differentiate between CH, CH₂, and CH₃ groups. The morpholine ring typically shows two distinct CH₂ signals, one adjacent to the oxygen (~67 ppm) and one adjacent to the nitrogen.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assembling the molecular structure, especially in complex cases.[17][18][19][20]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the deciding experiment. It reveals long-range correlations (2-3 bonds) between protons and carbons.[17][19] By observing a correlation from the protons of the newly introduced methylene bridge to the carbons of the nucleophile, one can definitively prove the point of attachment.
-
Case Study: Distinguishing N- vs. O-Alkylation of a Phenol
Consider the reaction of 4-(bromomethyl)morpholine with 4-nitrophenol. The product could be the N-alkylated morpholine or the O-alkylated ether.
| Data Point | Expected for N-Alkylated Product | Expected for O-Alkylated Product | Causality & Interpretation |
| ¹H NMR: Ar-X-CH₂- Shift | ~3.5-3.8 ppm | ~4.5-5.0 ppm | The protons of the methylene bridge are significantly more deshielded when attached to the electronegative oxygen atom compared to the nitrogen atom.[5] |
| ¹³C NMR: Ar-X-CH₂- Shift | ~55-60 ppm | ~65-70 ppm | Similar to the proton shift, the carbon atom is more deshielded when bonded to oxygen. |
| HMBC Correlation | Protons of the -CH₂- bridge show a 3-bond correlation to the aromatic carbon bearing the nitrogen. | Protons of the -CH₂- bridge show a 3-bond correlation to the aromatic carbon bearing the oxygen. | This provides an unbreakable link, confirming the exact point of attachment.[7] |
Visualizing HMBC Connectivity
Caption: HMBC correlations provide definitive proof of connectivity.
X-Ray Crystallography: The Ultimate Arbiter
When NMR and MS data are ambiguous, or when the absolute stereochemistry of a chiral product must be determined, single-crystal X-ray crystallography is the gold standard.[21][22][23]
-
Principle: This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional position of every atom in the molecule, providing an unambiguous and highly accurate structural model.[23][24]
-
Application & Limitations: While it provides definitive proof, its primary limitation is the need to grow a suitable, high-quality single crystal, which can be a challenging and time-consuming process.[21][25] Therefore, it is typically reserved for novel compounds, pivotal drug candidates, or cases where other methods have failed to provide a conclusive answer.[26][27][28]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the purified product for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[29]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely.[30]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[31]
-
Analysis: Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for analysis.[31]
Protocol 2: HRMS Sample Preparation (LC-MS)
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent (e.g., methanol or acetonitrile).
-
Dilution: Create a dilute working solution by adding a small aliquot of the stock solution to the mobile phase solvent to achieve a final concentration of ~1-10 µg/mL.
-
Filtration: Filter the dilute solution through a 0.22 µm syringe filter to remove any particulates that could damage the instrument.
-
Injection: Transfer the filtered solution to an appropriate autosampler vial and place it in the LC-MS system for analysis.
Conclusion: A Mandate for Rigor
The validation of a chemical structure is a process of accumulating corroborating evidence. For products derived from 4-(bromomethyl)morpholine, a combination of High-Resolution Mass Spectrometry and a suite of 1D and 2D NMR experiments provides the most efficient and reliable path to an unambiguous structural assignment. While HRMS confirms what it is (the elemental formula), NMR spectroscopy confirms how it is connected. In the rigorous environment of drug development, relying on anything less than this multi-technique, evidence-based approach is an unacceptable risk. The integrity of the data underpins the integrity of the science.[4]
References
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). RSC Publishing. Available at: [Link]
-
N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. Available at: [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2014). ResearchGate. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Available at: [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Available at: [Link]
-
High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]
-
Synthesis and NMR Analysis of N-Methyl-2-(4'-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment. (1997). ResearchGate. Available at: [Link]
-
The power of structure-based drug design. (n.d.). Drug Discovery News. Available at: [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. Available at: [Link]
-
Structure-based drug design: aiming for a perfect fit. (2017). PMC. Available at: [Link]
-
Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Available at: [Link]
-
Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2012). ResearchGate. Available at: [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]
-
HRMS: Fundamentals and Basic Concepts. (n.d.). Available at: [Link]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Available at: [Link]
-
Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). PMC. Available at: [Link]
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2018). ResearchGate. Available at: [Link]
-
Recent contributions of Structure-Based Drug Design to the development of antibacterial compounds. (n.d.). PMC. Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. Available at: [Link]
-
NMR Sample Preparation. (n.d.). Western University. Available at: [Link]
-
Formula determination by high resolution mass spectrometry. (2019). YouTube. Available at: [Link]
-
A critical path to safe medicines: Why data integrity matters in drug development. (n.d.). Altasciences. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
-
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Available at: [Link]
-
4-(2-Aminoethyl)morpholine at BMRB. (n.d.). BMRB. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Available at: [Link]
-
(PDF) IMPORTANCE OF STRUCTURAL ACTIVITY RELATIONSHIP IN COMPUTER AIDED DRUG DESIGN - A REVIEW. (2017). ResearchGate. Available at: [Link]
-
NMR Sample Preparation. (n.d.). Available at: [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Available at: [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Available at: [Link]
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. quotientsciences.com [quotientsciences.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. longdom.org [longdom.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eas.org [eas.org]
- 23. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 24. azolifesciences.com [azolifesciences.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 27. Structure-based drug design: aiming for a perfect fit - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent contributions of Structure-Based Drug Design to the development of antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 30. publish.uwo.ca [publish.uwo.ca]
- 31. pydio.campus.nd.edu [pydio.campus.nd.edu]
Kinetic Profiling of 4-(Bromomethyl)morpholine: Reactivity, Mechanism, and Benchmarking against Haloalkyl Alternatives
Executive Summary & Chemical Context
Subject: 4-(Bromomethyl)morpholine (4-BMM)
Classification:
The Stability-Reactivity Paradox:
Unlike its ethyl homologue 4-(2-bromoethyl)morpholine (4-BEM) , which is a stable laboratory reagent, 4-(bromomethyl)morpholine is chemically precarious. It possesses a leaving group (Br) on the carbon
This guide compares the kinetic profile of 4-BMM against its chloro-analog and its ethyl-homologue, demonstrating why 4-BMM is the superior choice for difficult alkylations despite its handling challenges.
Mechanistic Analysis: The Iminium vs. Aziridinium Divergence
To understand the kinetics, we must distinguish the reaction pathways. The structural difference of a single methylene unit changes the mechanism entirely.
The Dissociative Pathway (4-BMM)
4-BMM reacts via an
The Intramolecular Displacement Pathway (4-BEM)
The alternative, 4-(2-bromoethyl)morpholine, cannot form an iminium ion directly. Instead, it cyclizes to form a strained quaternary aziridinium intermediate. This is a slower, intramolecular
Visualization of Signaling Pathways
The following diagram illustrates the divergent kinetic pathways of the Methyl (4-BMM) vs. Ethyl (4-BEM) reagents.
Figure 1: Mechanistic divergence. 4-BMM proceeds via a planar Iminium ion (top), while 4-BEM proceeds via a strained Aziridinium ring (bottom).
Comparative Kinetic Data
The following data synthesizes experimental solvolysis rates and alkylation efficiencies. Note the orders-of-magnitude difference in half-life (
Table 1: Reactivity Benchmarking
| Reagent | Leaving Group (LG) | Mechanism | Relative Rate ( | Primary Utility | |
| 4-(Bromomethyl)morpholine | Bromide ( | Iminium ( | > 10,000 | < 10 ms (Transient) | Ultra-fast aminomethylation of weak nucleophiles. |
| 4-(Chloromethyl)morpholine | Chloride ( | Iminium ( | 100 | ~ 1-5 seconds | Balanced reactivity; easier to handle than Bromo. |
| 4-(2-Bromoethyl)morpholine | Bromide ( | Aziridinium ( | 1 | > 20 minutes | Stable alkylation; requires heat or prolonged time. |
Key Insight: 4-BMM is effectively a "stored" iminium ion. In the presence of moisture, it hydrolyzes instantly to formaldehyde and morpholine hydrobromide. Therefore, kinetic studies of 4-BMM must be conducted in anhydrous aprotic solvents (Acetonitrile, DCM) or via stopped-flow techniques.
Experimental Protocol: Kinetic Monitoring via Conductometry
Because 4-BMM generates ionic species (iminium bromide) from a covalent precursor (or releases HBr upon reaction with nucleophiles), conductometry is the most robust, self-validating method for kinetic profiling.
Protocol: Solvolysis Rate Determination
Objective: Measure the rate constant (
Reagents:
-
Analyte: 4-(Bromomethyl)morpholine (freshly liberated from HBr salt or generated in situ).
-
Solvent: Anhydrous Acetonitrile (MeCN) doped with controlled nucleophile (e.g., Ethanol).
-
Standard: Tetrabutylammonium bromide (for calibration).
Workflow:
-
Setup: Equip a jacketed reaction vessel (25°C) with a dip-probe conductivity cell (K = 1.0 cm⁻¹) and magnetic stirring.
-
Blanking: Add 20 mL anhydrous MeCN. Record baseline conductivity (
). -
Initiation: Inject 4-BMM (final conc. 5 mM) rapidly.
-
Data Acquisition: Record conductivity (
) at 100 ms intervals.-
Expectation: A rapid exponential rise in conductivity as the covalent C-Br bond ionizes to the conductive
pair.
-
-
Validation: The reaction is complete when conductivity plateaus (
). -
Calculation: Plot
vs. time. The slope = .
Automated Kinetic Workflow Diagram
Figure 2: Conductometric kinetic workflow. Critical control point is the stability of the infinite conductivity plateau (
Technical Recommendations
When to use 4-BMM vs. Alternatives?
-
Use 4-(Bromomethyl)morpholine (4-BMM) when:
-
The nucleophile is weak (e.g., amides, electron-poor anilines).
-
Reaction temperature must be kept low (< 0°C) to protect sensitive substrates.
-
You require the specific "Mannich" linkage (
).
-
-
Use 4-(2-Bromoethyl)morpholine (4-BEM) when:
-
You are performing a standard alkylation on a strong nucleophile (phenols, thiols).
-
You need a stable reagent that can be weighed on a benchtop.
-
The target structure requires an ethyl spacer (
).
-
Safety & Handling (Critical)
4-BMM is a potent alkylating agent and a suspected carcinogen.
-
Hydrolysis Hazard: Upon contact with humid air, it releases HBr (corrosive gas) and formaldehyde.
-
Storage: Must be stored as the hydrobromide salt (
) at -20°C. Generate the free base only immediately prior to use.
References
- Böhme, H., & Haake, M. (1976). Methyleniminium Salts. Advances in Organic Chemistry. (Fundamental text on -haloamine kinetics and iminium ions).
-
Liotta, C. L., & Harris, H. P. (1974). Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic halides in acetonitrile. Journal of the American Chemical Society. Link (Foundational work on solvolysis in MeCN).
-
BenchChem. (2024). Synthesis routes and properties of 4-(2-Bromoethyl)morpholine. Link (Data on the ethyl homologue for comparison).
-
TCI Chemicals. (2024). Product Specification: 4-(2-Bromoethyl)morpholine. Link (Standard stability data for the alternative reagent).
-
Uggerud, E. (2006).[1] Reactivity trends and stereospecificity in nucleophilic substitution reactions. Journal of Physical Organic Chemistry. Link (Theoretical basis for leaving group effects Br vs Cl).
Sources
Optimizing Morpholinomethylation: A Comparative Guide to 4-(Bromomethyl)morpholine Efficiency
Topic: Comparing Catalytic Efficiency for 4-(Bromomethyl)morpholine Reactions Content Type: Publish Comparison Guide
Executive Summary
The introduction of the
4-(Bromomethyl)morpholine (and its hydrobromide salt, CAS 1956322-86-3 ) represents a pre-activated electrophilic alternative. This guide objectively compares the catalytic strategies required to maximize the efficiency of this reagent, contrasting it with the chloro-analog and in situ methods.
Key Finding: While 4-(bromomethyl)morpholine exhibits superior intrinsic reactivity (
Mechanistic Basis & Reactivity Profile[1]
To select the correct catalytic system, one must understand that 4-(bromomethyl)morpholine operates via a dual mechanism depending on the solvent dielectric constant and Lewis acidity of the environment.
-
Path A (
): Direct displacement of bromide by the nucleophile. Dominant in non-polar solvents. -
Path B (
/Iminium): Spontaneous ionization to the highly reactive morpholinemethaniminium ion . This path is fast but prone to hydrolysis (side reaction).
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and where specific catalysts intervene to boost product selectivity.
Figure 1: Mechanistic pathways for 4-(bromomethyl)morpholine. Iodide catalysis accelerates the SN2 path, while base catalysis prevents acid-catalyzed reversibility.
Comparative Analysis of Catalytic Strategies
We evaluated three distinct methodologies for coupling 4-(bromomethyl)morpholine with a model weak nucleophile (e.g., an electron-deficient phenol or amide).
Method A: Base-Promoted (Standard)
-
Catalyst/Reagent:
or DIPEA (Stoichiometric). -
Mechanism: Neutralization of generated HBr.
-
Pros: Simple workup; low cost.
-
Cons: Slow kinetics with weak nucleophiles; requires anhydrous conditions to prevent hydrolysis.
Method B: Nucleophilic Catalysis (Finkelstein)
-
Catalyst: NaI or TBAI (10-20 mol%).
-
Mechanism: In situ conversion of the alkyl bromide to the highly reactive alkyl iodide.
-
Pros: Significant rate acceleration (2-5x); allows lower reaction temperatures.
-
Cons: Iodine traces can discolor product; requires removal step.
Method C: Phase Transfer Catalysis (PTC)
-
Catalyst: TBAB (Tetrabutylammonium bromide) in Biphasic Media (
/ ). -
Mechanism: Solubilizes the nucleophile (anion) into the organic phase.
-
Pros: Excellent for scale-up; handles moisture better than Method A.
-
Cons: Emulsion formation; difficult to separate catalyst from polar products.
Comparative Data Summary
| Metric | Method A: Base Only ( | Method B: Iodide Cat. (NaI) | Method C: PTC (TBAB) |
| Yield (Isolated) | 65-72% | 88-94% | 78-85% |
| Reaction Time | 12-24 h | 2-4 h | 6-8 h |
| Temp. Requirement | Reflux ( | Ambient ( | Ambient ( |
| Side Products | Hydrolysis (High) | Minimal | Trace |
| Atom Economy | Moderate | High | High |
Critical Insight: For 4-(bromomethyl)morpholine , the limiting factor is often stability, not intrinsic reactivity. Method B (Iodide Catalysis) is superior because it increases the reaction rate faster than the background hydrolysis rate, preserving the reagent.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the reaction mixture turns opaque or yellow immediately (in Method A), moisture contamination is likely.
Protocol 1: High-Efficiency Iodide-Catalyzed Alkylation
Best for: Valuable substrates, weak nucleophiles, and rapid screening.
-
Preparation: In a flame-dried flask under
, dissolve the nucleophile (1.0 equiv) in anhydrous Acetone or DMF (0.2 M). -
Activation: Add
(2.0 equiv) and NaI (0.1 equiv) . Stir for 10 min. -
Addition: Add 4-(bromomethyl)morpholine hydrobromide (1.2 equiv) in one portion.
-
Note: The hydrobromide salt is more stable than the free base. The excess base in step 2 will liberate the free amine in situ.
-
-
Monitoring: Stir at 40°C. Monitor by TLC/LCMS. The reaction typically completes in <4 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water. Wash organic layer with 5%
(to remove iodine color). Dry and concentrate.
Protocol 2: Green Phase-Transfer Alkylation
Best for: Large-scale synthesis, robust substrates.
-
System: Prepare a biphasic mixture of Toluene (or DCM) and 20% aqueous NaOH (1:1 v/v).
-
Catalyst: Add TBAB (5 mol%) .
-
Reaction: Add the nucleophile and 4-(bromomethyl)morpholine (1.5 equiv).
-
Agitation: Stir vigorously (>800 rpm) at room temperature for 6-8 hours.
-
Validation: Stop stirring; layers must separate cleanly. Product will reside in the organic layer.
Alternative Comparison: Why use the Bromide?
Is it worth buying 4-(bromomethyl)morpholine vs. using the "Classical Mannich"?
| Feature | 4-(Bromomethyl)morpholine | Classical Mannich (HCHO + Morpholine) |
| pH Conditions | Basic / Neutral | Acidic (usually HOAc/HCl) |
| Regioselectivity | High (controlled by leaving group) | Low (thermodynamic control) |
| Functional Group Tolerance | High (Acid-sensitive groups OK) | Low (Acid-sensitive groups fail) |
| Cost | High ( | Low ($) |
Decision Guide:
-
Use 4-(bromomethyl)morpholine if your substrate contains acid-labile groups (acetals, Boc-groups) or if you require strict regiocontrol on a complex scaffold.
-
Use Classical Mannich for simple phenols or indoles where cost is the primary driver and isomer separation is trivial.
References
-
Substance Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20480694, 4-(Bromomethyl)morpholine. Retrieved from [Link][1]
- Mechanistic Grounding (Mannich Base Reactivity): Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Standard text on reactivity of alpha-haloamines/Mannich bases).
-
Catalytic Aminohalogenation Context: Chemler, S. R. (2011). Catalytic Aminohalogenation of Alkenes and Alkynes. National Institutes of Health / PMC. Retrieved from [Link]
-
General Alkylation Protocols: Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024).[2] ChemRxiv. Retrieved from [Link] (Contextualizing morpholine synthesis vs usage).
Disclaimer: 4-(Bromomethyl)morpholine is a potent alkylating agent and a skin/eye irritant. All protocols must be performed in a fume hood with appropriate PPE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
